Cabergoline-d5
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(6aR,9R)-N-[3-(dimethylamino)propyl]-N-(ethylcarbamoyl)-7-(1,1,2,3,3-pentadeuterioprop-2-enyl)-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H37N5O2/c1-5-11-30-17-19(25(32)31(26(33)27-6-2)13-8-12-29(3)4)14-21-20-9-7-10-22-24(20)18(16-28-22)15-23(21)30/h5,7,9-10,16,19,21,23,28H,1,6,8,11-15,17H2,2-4H3,(H,27,33)/t19-,21?,23-/m1/s1/i1D2,5D,11D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KORNTPPJEAJQIU-WDORCQELSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)N(CCCN(C)C)C(=O)C1CC2C(CC3=CNC4=CC=CC2=C34)N(C1)CC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C(=C([2H])C([2H])([2H])N1C[C@@H](CC2[C@H]1CC3=CNC4=CC=CC2=C34)C(=O)N(CCCN(C)C)C(=O)NCC)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H37N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Cabergoline-d5: A Technical Guide to its Certificate of Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the key components of a Certificate of Analysis (CoA) for Cabergoline-d5, a deuterated analog of Cabergoline. This document is intended to assist researchers, scientists, and drug development professionals in understanding the quality control parameters and analytical methodologies associated with this stable isotope-labeled compound.
Quantitative Data Summary
The following tables summarize typical quantitative data found on a Certificate of Analysis for this compound. These values are representative and may vary between different batches and suppliers.
Table 1: Identification and General Properties
| Parameter | Specification |
| Product Name | This compound |
| CAS Number | 1426173-20-7[1][2] |
| Molecular Formula | C₂₆H₃₂D₅N₅O₂[2] |
| Molecular Weight | 456.64 g/mol [2] |
| Appearance | Off-White to Pale Yellow Solid[3] |
| Solubility | Freely soluble in alcohol (96%); slightly soluble in 0.1 M hydrochloric acid; very slightly soluble in hexane; practically insoluble in water. |
Table 2: Purity and Impurity Profile
| Test | Method | Acceptance Criteria |
| Assay (on anhydrous and solvent-free basis) | HPLC | 98.0% - 102.0%[4] |
| Isotopic Purity | Mass Spectrometry | ≥ 98% Deuterium incorporation |
| Related Compound A | HPLC | ≤ 0.3%[4] |
| Related Compound B | HPLC | ≤ 0.1%[4] |
| Related Compound D | HPLC | ≤ 0.1%[4] |
| Any Unspecified Impurity | HPLC | ≤ 0.10% |
| Total Impurities | HPLC | ≤ 1.0% |
| Water Content | Karl Fischer Titration | Crystalline Form: ≤ 0.5%Amorphous Form: ≤ 1.5%[4] |
| Residual Solvents | GC-HS | Meets USP <467> requirements |
Experimental Protocols
Detailed methodologies for the key experiments cited in the Certificate of Analysis are provided below.
High-Performance Liquid Chromatography (HPLC) for Assay and Impurities
This method is used to determine the purity of this compound and to quantify any related substances.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18, 4.0-mm × 25-cm; 10 µm packing (L1)[4].
-
Mobile Phase: A mixture of Acetonitrile and Buffer (a 4:21 ratio is a common starting point)[4]. The buffer can be ammonium acetate or a phosphate buffer, with the pH adjusted as needed for optimal separation.
-
Flow Rate: 1.3 mL/min[4].
-
Detection: UV at 280 nm[4].
-
Injection Volume: 100 µL[4].
-
Procedure: A solution of the this compound sample is prepared in the mobile phase. A standard solution of known concentration is also prepared. The samples are injected into the HPLC system, and the peak areas are recorded. The assay is calculated by comparing the peak area of the sample to the peak area of the standard. Impurities are identified by their relative retention times and quantified based on their peak area relative to the main this compound peak.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Isotopic Purity
This method is employed to confirm the identity and determine the isotopic enrichment of this compound.
-
Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer.
-
Chromatographic Conditions: A reversed-phase C18 column is typically used with a mobile phase consisting of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., ammonium acetate)[5].
-
Mass Spectrometry: The instrument is operated in positive ion mode with multiple reaction monitoring (MRM)[5]. The precursor to product ion transitions for both Cabergoline and this compound are monitored. For Cabergoline, a common transition is m/z 452.3 → 381.2[5]. For this compound, the expected precursor ion would be m/z 457.3.
-
Procedure: A dilute solution of the sample is infused into the LC-MS/MS system. The mass spectrum is analyzed to determine the relative abundance of the deuterated and non-deuterated forms of Cabergoline, allowing for the calculation of isotopic purity.
Karl Fischer Titration for Water Content
This is a standard method for determining the water content in a substance.
-
Instrumentation: A Karl Fischer titrator.
-
Procedure: A known amount of the this compound sample is dissolved in a suitable solvent and titrated with a Karl Fischer reagent. The endpoint is detected potentiometrically, and the water content is calculated based on the amount of reagent consumed.
Visualizations
This compound Analytical Workflow
Caption: Workflow for the analytical testing of this compound.
Cabergoline Mechanism of Action Signaling Pathway
Caption: Signaling pathway of Cabergoline's inhibitory effect on prolactin secretion.[6][7][8][9][10]
References
- 1. This compound | CAS 1426173-20-7 | LGC Standards [lgcstandards.com]
- 2. scbt.com [scbt.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. uspnf.com [uspnf.com]
- 5. A validated LC–MS/MS method for analysis of Cabergoline in human plasma with its implementation in a bioequivalent study: investigation of method greenness - PMC [pmc.ncbi.nlm.nih.gov]
- 6. droracle.ai [droracle.ai]
- 7. go.drugbank.com [go.drugbank.com]
- 8. What is the mechanism of Cabergoline? [synapse.patsnap.com]
- 9. cabergoline | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 10. mims.com [mims.com]
Synthesis and Isotopic Purity of Cabergoline-d5: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and isotopic purity determination of Cabergoline-d5. This deuterated analog of Cabergoline is a critical tool in pharmacokinetic studies and as an internal standard for mass spectrometry-based bioanalysis. This document outlines a plausible synthetic route, detailed experimental protocols, and methods for assessing isotopic enrichment.
Synthesis of this compound
The synthesis of this compound can be achieved by adapting established methods for the preparation of Cabergoline, utilizing a deuterated starting material for the ethylamine moiety. A practical and efficient approach involves the reaction of an activated ergoline derivative with ethyl-d5-amine.
A plausible synthetic pathway for this compound is outlined below. This method is based on the work of Ashford et al. (2002), which describes a practical synthesis of Cabergoline by avoiding the use of hazardous ethyl isocyanate at high temperatures.[1][2]
References
A Technical Guide to the Mechanism of Action of Deuterated Cabergoline
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary: Cabergoline is a potent, long-acting dopamine D2 receptor agonist widely used for the treatment of hyperprolactinemic disorders.[1] The strategic replacement of hydrogen with deuterium, a stable isotope, has emerged as a key strategy in drug development to enhance pharmacokinetic profiles without altering the core mechanism of action.[2][3] This document provides an in-depth technical overview of the established mechanism of cabergoline and presents a scientifically-grounded projection of the mechanism of action for a deuterated analogue. By leveraging the known principles of the kinetic isotope effect, we delineate the expected pharmacodynamic and pharmacokinetic properties of deuterated cabergoline, providing a foundational guide for research and development in this area.
Core Mechanism of Action: Cabergoline
Cabergoline exerts its primary therapeutic effect through potent agonism at the dopamine D2 receptor.[4][5] Its mechanism is particularly relevant in the tuberoinfundibular pathway, which connects the hypothalamus to the pituitary gland. In this region, dopamine acts as the primary physiological inhibitor of prolactin secretion from lactotroph cells in the anterior pituitary.[1][6]
By mimicking the action of endogenous dopamine, cabergoline binds to and activates D2 receptors on lactotrophs.[7] This activation initiates a G-protein coupled signaling cascade that leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels, and subsequent suppression of prolactin synthesis and release.[8] This direct inhibitory action results in a rapid and sustained reduction of serum prolactin levels, which is effective for treating hyperprolactinemia and shrinking prolactin-secreting pituitary adenomas.[4][8]
While its principal activity is at the D2 receptor, cabergoline also exhibits a broad receptor binding profile, with significant affinity for other dopamine and serotonin receptor subtypes, which may contribute to its overall therapeutic and side-effect profile.[1][9]
Signaling Pathway
Caption: Figure 1: Agonism of cabergoline at the D2 receptor inhibits prolactin release.
Quantitative Data: Receptor Binding Affinity of Cabergoline
The following table summarizes the binding affinities (Ki) of cabergoline for various receptors, highlighting its high affinity for the D2 receptor family.
| Receptor Subtype | Binding Affinity (Ki, nM) | Reference |
| Dopamine D2 | 0.61 | [10] |
| Dopamine D3 | 1.27 | [10] |
| Dopamine D1 | Low Affinity (>1000 nM) | [1][5] |
| Serotonin 5-HT2B | High Affinity | [9] |
| Serotonin 5-HT2A | Significant Affinity | [9] |
| Serotonin 5-HT1A | Significant Affinity | [9] |
| α1- and α2-Adrenergic | Low Affinity | [1][5] |
The Principle of Deuteration in Drug Development
Deuteration is the strategic substitution of hydrogen atoms (¹H) with their stable, non-radioactive isotope, deuterium (²H). This modification increases the mass of the atom, leading to a stronger carbon-deuterium (C-D) bond compared to the native carbon-hydrogen (C-H) bond.[11] This principle is known as the Kinetic Isotope Effect (KIE) .
Metabolic enzymes, particularly the Cytochrome P450 (CYP) family, often break C-H bonds as a primary step in drug metabolism. The greater energy required to break a C-D bond can significantly slow down this process.[2] By selectively deuterating metabolic "soft spots" on a drug molecule, it is possible to:
-
Enhance Metabolic Stability: Decrease the rate of metabolic clearance.[11]
-
Prolong Half-Life: Increase the duration of the drug's presence in the body.[11]
-
Reduce Toxic Metabolites: Alter metabolic pathways to avoid the formation of harmful byproducts.[2]
-
Improve Therapeutic Profile: Potentially allow for lower or less frequent dosing, improving patient compliance and reducing side effects.[3][11]
Crucially, deuteration is a bioisosteric substitution that does not typically alter the parent drug's shape or its affinity for its pharmacological target.[12] Therefore, the pharmacodynamics are expected to remain unchanged, while the pharmacokinetics are favorably modulated.
Projected Mechanism of Action: Deuterated Cabergoline
There is currently no publicly available clinical or preclinical data for a deuterated version of cabergoline intended for therapeutic use. The following sections project the mechanism of action based on the known properties of cabergoline and the established principles of deuteration.
Projected Pharmacodynamics
The core mechanism of action of deuterated cabergoline is expected to be identical to that of standard cabergoline. The substitution of hydrogen with deuterium atoms should not interfere with the molecule's ability to bind to and activate dopamine D2 receptors.
-
Primary Target: Potent agonism at dopamine D2 receptors.
-
Biological Effect: Inhibition of prolactin secretion from pituitary lactotrophs.
-
Receptor Binding Profile: The binding affinities for dopamine, serotonin, and adrenergic receptors are projected to be unchanged from those of the parent compound (see table above).
Projected Pharmacokinetics and Metabolism
The primary advantage of a deuterated cabergoline would lie in its modified pharmacokinetic profile. Cabergoline is extensively metabolized in the liver, predominantly via hydrolysis of the acylurea bond or the urea moiety, with minimal involvement of CYP450 enzymes.[5][13]
By placing deuterium atoms at or near the sites of metabolic hydrolysis, the rate of breakdown could be reduced. This would lead to a more stable molecule with a longer systemic exposure.
Caption: Figure 2: Deuteration at metabolic sites may slow the hydrolysis of cabergoline.
Quantitative Data: Projected Pharmacokinetic Comparison
This table contrasts the known pharmacokinetic parameters of cabergoline with the projected parameters for a deuterated analogue.
| Parameter | Cabergoline (Reported) | Deuterated Cabergoline (Projected) | Rationale for Projection |
| Elimination Half-Life (t½) | 63 - 109 hours[6][13] | > 110 hours | Reduced rate of metabolic clearance due to KIE. |
| Metabolism | Extensive hepatic hydrolysis[13] | Reduced rate of hydrolysis | Slower enzymatic cleavage of strengthened C-D bonds. |
| Dosing Frequency | 1-2 times per week[14] | Potentially once every 1-2 weeks | Longer half-life allows for less frequent administration. |
| Protein Binding | ~40-42%[1][5] | ~40-42% (Unchanged) | Deuteration does not affect protein binding characteristics. |
Experimental Protocols for Characterization
To validate the projected mechanism of action of a novel deuterated cabergoline candidate, a series of standardized preclinical experiments would be required.
Protocol: Competitive Radioligand Binding Assay
-
Objective: To confirm that deuteration does not alter the binding affinity of cabergoline for the dopamine D2 receptor and other relevant off-target receptors.
-
Methodology:
-
Tissue Preparation: Prepare cell membrane homogenates from tissues or cell lines expressing the receptor of interest (e.g., rat striatum for D2 receptors).
-
Assay Incubation: Incubate the membrane preparations with a known concentration of a specific radioligand (e.g., [³H]spiperone for D2 receptors) and increasing concentrations of the test compounds (cabergoline and deuterated cabergoline).
-
Separation: Separate bound from free radioligand via rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor drug. Calculate the IC50 (concentration inhibiting 50% of radioligand binding) and subsequently the Ki (inhibition constant) using the Cheng-Prusoff equation.
-
Protocol: In Vitro Metabolic Stability Assay
-
Objective: To determine if deuteration improves the metabolic stability of cabergoline in the presence of liver enzymes.
-
Methodology:
-
System Preparation: Prepare an incubation mixture containing human liver microsomes (or other relevant metabolic systems) and a NADPH-regenerating system in a buffered solution.
-
Incubation: Add the test compounds (cabergoline and deuterated cabergoline) to the mixture at a fixed concentration (e.g., 1 µM). Incubate at 37°C.
-
Sampling: Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching: Stop the metabolic reaction in each aliquot by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining parent drug concentration.
-
Data Analysis: Plot the natural log of the percentage of parent drug remaining versus time. The slope of this line is used to calculate the in vitro half-life (t½).
-
Experimental Workflow Visualization
Caption: Figure 3: A typical workflow for evaluating a novel deuterated drug candidate.
Conclusion
The mechanism of action of a hypothetical deuterated cabergoline is projected to be identical to its non-deuterated parent, functioning as a potent dopamine D2 receptor agonist to inhibit prolactin secretion. The key differentiation and therapeutic advantage would arise from an enhanced pharmacokinetic profile. By leveraging the kinetic isotope effect, deuteration at metabolically labile sites is expected to slow the rate of hepatic clearance, leading to a prolonged elimination half-life. This could translate into a more favorable dosing regimen, potentially improving patient adherence and treatment outcomes. The validation of this profile requires rigorous preclinical evaluation following the experimental workflows outlined in this guide.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Deuterated drugs; where are we now? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. Dostinex (Cabergoline): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 6. What is the mechanism of Cabergoline? [synapse.patsnap.com]
- 7. What is Cabergoline used for? [synapse.patsnap.com]
- 8. The Mechanism and Pathways of Dopamine and Dopamine Agonists in Prolactinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cabergoline - Wikipedia [en.wikipedia.org]
- 10. Dopamine receptor agonists in current clinical use: comparative dopamine receptor binding profiles defined in the human striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 12. Deuterated Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Clinical pharmacokinetics of cabergoline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cabergoline (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
Metabolic Stability of Cabergoline-d5: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides an in-depth analysis of the metabolic stability of Cabergoline-d5, a deuterated isotopologue of the potent dopamine D2 receptor agonist, Cabergoline. While specific quantitative metabolic data for this compound is not extensively available in public literature, this document synthesizes information on the metabolism of non-deuterated Cabergoline with the established principles of kinetic isotope effects. This guide will explore the expected metabolic pathways of this compound, the potential for enhanced metabolic stability due to deuteration, and detailed experimental protocols for its assessment. The information presented herein is intended to support research, development, and analytical activities involving this compound.
Introduction to Cabergoline and the Rationale for Deuteration
Cabergoline is a long-acting ergot derivative with high affinity for dopamine D2 receptors.[1] It is primarily used in the treatment of hyperprolactinemic disorders and Parkinson's disease.[2][3] The parent compound, Cabergoline, undergoes extensive metabolism in the liver, which is a key determinant of its pharmacokinetic profile and duration of action.[2][4]
Deuteration, the selective replacement of hydrogen atoms with their stable isotope deuterium, is a strategy employed in drug discovery to improve the metabolic stability of pharmacologically active compounds.[5] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a slower rate of bond cleavage in enzyme-mediated metabolic reactions. This phenomenon, known as the kinetic isotope effect, can result in a reduced rate of metabolism, potentially leading to a longer half-life, increased systemic exposure, and a more favorable pharmacokinetic profile.
This compound is the deuterium-labeled version of Cabergoline. While often used as an internal standard in analytical assays due to its mass shift, its altered metabolic profile is a key area of interest for drug development.[6] This guide will delve into the anticipated metabolic fate of this compound.
Metabolism of Cabergoline
The metabolism of Cabergoline has been well-characterized in both human and animal studies.
Primary Metabolic Pathway: Hydrolysis
Cabergoline is extensively metabolized, primarily through the hydrolysis of the acylurea bond or the urea moiety.[1][4][7] This process is not dependent on the cytochrome P450 (CYP450) enzyme system.[2][4] The hydrolysis of the acylurea or urea moiety leads to the formation of metabolites that are pharmacologically inactive, meaning they do not contribute to the therapeutic effect of Cabergoline.[7]
Cytochrome P450-Mediated Metabolism
Metabolism of Cabergoline mediated by the CYP450 enzyme system is considered to be minimal.[1][2][4]
Major Metabolites
The main metabolite of Cabergoline identified in urine is 6-allyl-8β-carboxy-ergoline.[8][9] Several other minor metabolites have been identified, but they account for a small fraction of the administered dose.[9]
Expected Metabolic Stability of this compound
The deuterium atoms in this compound are strategically placed on the N,N-dimethylaminopropyl group. While the primary metabolic route for Cabergoline is hydrolysis at the acylurea bond, which is distant from the site of deuteration, any minor oxidative metabolism occurring on the dimethylaminopropyl moiety would be significantly slowed down due to the kinetic isotope effect. This could potentially lead to a slightly longer overall half-life and altered metabolite profile compared to the non-deuterated parent drug. However, since hydrolysis is the predominant pathway, the effect of deuteration on the overall metabolic clearance of this compound is expected to be modest.
Quantitative Data
As specific experimental data for this compound is unavailable, the following tables summarize the pharmacokinetic parameters of non-deuterated Cabergoline to provide a baseline for comparison.
Table 1: Pharmacokinetic Parameters of Cabergoline in Healthy Adults
| Parameter | Value | Reference |
| Time to Peak Plasma Concentration (Tmax) | 2 - 3 hours | [2][4] |
| Plasma Protein Binding | 40% - 42% | [1] |
| Elimination Half-Life | 63 - 109 hours | [2][4] |
| Metabolism | Extensive hepatic hydrolysis | [1][4] |
| Primary Route of Excretion | Feces (approx. 60%) and Urine (approx. 22%) | [1][7] |
| Unchanged Drug in Urine | < 4% | [1][4] |
Table 2: Major Metabolites of Cabergoline
| Metabolite | Percentage of Dose in Urine | Pharmacological Activity | Reference | |---|---|---| | 6-allyl-8β-carboxy-ergoline | 4-6% of urinary radioactivity | Inactive |[8][9] | | FCE 21590 (amide derivative) | ~8% of urinary radioactivity (0-96h) | Inactive |[10] | | Unchanged Cabergoline | ~20% of urinary radioactivity (0-96h) | Active |[10] |
Experimental Protocols
The following is a detailed, representative protocol for assessing the in vitro metabolic stability of this compound in human liver microsomes. This protocol is based on established methods for microsomal stability assays.[11][12][13]
In Vitro Metabolic Stability of this compound in Human Liver Microsomes
Objective: To determine the in vitro half-life (t1/2) and intrinsic clearance (CLint) of this compound upon incubation with human liver microsomes.
Materials:
-
This compound
-
Pooled Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium Phosphate Buffer (100 mM, pH 7.4)
-
Acetonitrile (ACN) with an appropriate internal standard (e.g., a structurally unrelated compound)
-
Control compounds (e.g., a high clearance compound like verapamil and a low clearance compound like warfarin)
-
96-well plates
-
Incubator/shaker (37°C)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).
-
Prepare working solutions of this compound and control compounds by diluting the stock solutions in the incubation buffer.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
Thaw the human liver microsomes on ice immediately before use. Dilute the microsomes to the desired protein concentration (e.g., 0.5 mg/mL) with cold potassium phosphate buffer.
-
-
Incubation:
-
In a 96-well plate, add the diluted human liver microsome suspension.
-
Add the working solution of this compound or control compounds to the wells.
-
Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well.
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding 2-3 volumes of ice-cold acetonitrile containing the internal standard.
-
-
Sample Processing:
-
Seal the plate and vortex for 1-2 minutes to precipitate the proteins.
-
Centrifuge the plate at high speed (e.g., 4000 rpm for 20 minutes at 4°C) to pellet the precipitated protein.
-
Transfer the supernatant to a new 96-well plate for analysis.
-
-
LC-MS/MS Analysis:
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the 0-minute time point.
-
Plot the natural logarithm of the percentage of remaining this compound against time.
-
Determine the elimination rate constant (k) from the slope of the linear regression line (slope = -k).
-
Calculate the in vitro half-life (t1/2) using the following equation: t1/2 = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the following equation: CLint (µL/min/mg protein) = (0.693 / t1/2) * (incubation volume / protein concentration).
-
Visualizations
Cabergoline Signaling Pathway
Caption: this compound acts as a D2 receptor agonist, inhibiting prolactin release.
Experimental Workflow for Microsomal Stability Assay
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. researchgate.net [researchgate.net]
- 3. Clinical Pharmacokinetics of Cabergoline | Semantic Scholar [semanticscholar.org]
- 4. Clinical pharmacokinetics of cabergoline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound (FCE-21336-d5) | Autophagy | 1426173-20-7 | Invivochem [invivochem.com]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. pdf.hres.ca [pdf.hres.ca]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Excretion balance and urinary metabolic pattern of [3H]cabergoline in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 12. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 13. mercell.com [mercell.com]
- 14. A validated LC–MS/MS method for analysis of Cabergoline in human plasma with its implementation in a bioequivalent study: investigation of method greenness [scite.ai]
- 15. A validated LC-MS/MS method for analysis of Cabergoline in human plasma with its implementation in a bioequivalent study: investigation of method greenness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A validated LC–MS/MS method for analysis of Cabergoline in human plasma with its implementation in a bioequivalent study: investigation of method greenness - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Pharmacokinetic Profiles of Cabergoline and Cabergoline-d5
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth comparison of the pharmacokinetic properties of Cabergoline and its deuterated isotopolog, Cabergoline-d5. While direct comparative clinical studies are limited, this document synthesizes available data on Cabergoline's pharmacokinetics and explores the theoretical impact of deuterium substitution based on the principles of the kinetic isotope effect. This guide offers valuable insights for researchers and professionals involved in the development and analysis of deuterated compounds.
Introduction to Cabergoline
Cabergoline is a potent, long-acting dopamine D2 receptor agonist derived from ergot alkaloids.[1][2][3] It is primarily indicated for the treatment of hyperprolactinemic disorders, such as pituitary adenomas, and has also been used in the management of Parkinson's disease.[1][4] By stimulating D2 receptors in the anterior pituitary, Cabergoline effectively inhibits the secretion of prolactin.[2][5][6]
The Rationale for Deuteration: The Kinetic Isotope Effect
Deuterium (D), a stable isotope of hydrogen, possesses an additional neutron, making it approximately twice as heavy as protium (¹H).[7][8] The substitution of hydrogen with deuterium at specific metabolic sites within a drug molecule can alter its pharmacokinetic profile, a phenomenon known as the "deuterium kinetic isotope effect" (KIE).[7][9][10]
The Carbon-Deuterium (C-D) bond is stronger than the Carbon-Hydrogen (C-H) bond.[7] Consequently, more energy is required to break a C-D bond, which can lead to a slower rate of metabolism for deuterated compounds, particularly when C-H bond cleavage is the rate-limiting step in the metabolic pathway.[7][9] This can result in:
-
Increased half-life (t½): A slower metabolic rate can prolong the drug's presence in the body.[10]
-
Increased exposure (AUC): The total amount of drug in the systemic circulation over time may be higher.
-
Reduced formation of metabolites: This can potentially decrease the risk of metabolite-associated toxicity.[11][12]
-
Altered metabolic pathways: Deuteration can sometimes lead to "metabolic switching," where the body utilizes alternative metabolic routes.[8]
Comparative Pharmacokinetics: Cabergoline vs. This compound
The primary metabolic pathway for Cabergoline is hydrolysis of the acylurea bond and the urea moiety, with minimal involvement of cytochrome P450 (CYP450) enzymes.[1][3][13] Hydrolysis reactions are generally less susceptible to the KIE compared to oxidative reactions mediated by CYP450 enzymes. Therefore, the pharmacokinetic differences between Cabergoline and a generally deuterated this compound are expected to be minimal. The "d5" designation typically implies the substitution of five hydrogen atoms with deuterium, but the specific positions of deuteration are crucial in determining the extent of the KIE. If the deuterium atoms are not located at a site of significant metabolic transformation, the impact on the overall pharmacokinetic profile is likely to be negligible.
Table 1: Summary of Cabergoline Pharmacokinetic Parameters
| Parameter | Value | Reference |
| Time to Peak Plasma Concentration (Tmax) | 2 - 3 hours | [1][3][13] |
| Elimination Half-Life (t½) | 63 - 109 hours | [1][3][13] |
| Protein Binding | ~40% | [1][3] |
| Metabolism | Extensively by hepatic hydrolysis | [1][3][13] |
| Excretion | Primarily in feces (~60%) and urine (~22%) | |
| Bioavailability | Not determined in humans | [14] |
Note: The data presented is for Cabergoline. Specific data for this compound is not available but is expected to be very similar due to its use as an internal standard and Cabergoline's primary hydrolytic metabolism.
Experimental Protocols
Bioanalytical Method for Cabergoline Quantification in Human Plasma using LC-MS/MS
This section outlines a typical Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of Cabergoline in human plasma, as synthesized from various published protocols.[15][16][17][18][19][20] this compound is commonly used as the internal standard (IS) in such assays.
4.1.1. Materials and Reagents
-
Cabergoline reference standard
-
This compound (Internal Standard)
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid
-
Human plasma (with anticoagulant, e.g., K2EDTA)
4.1.2. Sample Preparation: Protein Precipitation
-
Thaw frozen human plasma samples at room temperature.
-
Vortex the plasma samples to ensure homogeneity.
-
To 200 µL of plasma in a microcentrifuge tube, add 20 µL of this compound working solution (as internal standard).
-
Vortex for 10 seconds.
-
Add 600 µL of acetonitrile (protein precipitating agent).
-
Vortex vigorously for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
4.1.3. Chromatographic and Mass Spectrometric Conditions
-
LC System: A high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Cabergoline: Precursor ion (m/z) → Product ion (m/z) (e.g., 452.3 → 381.2)
-
This compound: Precursor ion (m/z) → Product ion (m/z) (e.g., 457.3 → 386.2)
-
Visualizations
Cabergoline Metabolism and the Kinetic Isotope Effect
The following diagram illustrates the primary metabolic pathway of Cabergoline and highlights where the kinetic isotope effect would be most relevant if deuteration were at a metabolically active site.
Caption: Cabergoline Metabolism and Potential Impact of Deuteration.
Experimental Workflow for LC-MS/MS Analysis
This diagram outlines the key steps in the bioanalytical workflow for quantifying Cabergoline in plasma samples.
Caption: Workflow for Cabergoline quantification by LC-MS/MS.
Cabergoline Signaling Pathway for Prolactin Inhibition
This diagram illustrates the signaling cascade initiated by Cabergoline binding to the D2 receptor, leading to the inhibition of prolactin secretion.
Caption: D2 receptor signaling pathway of Cabergoline.
Conclusion
While direct comparative pharmacokinetic data for Cabergoline and this compound are scarce, a thorough understanding of Cabergoline's metabolism and the principles of the kinetic isotope effect allows for informed predictions. The primary hydrolytic metabolism of Cabergoline suggests that the pharmacokinetic differences upon deuteration are likely to be subtle, unless the deuterium substitution is specifically at a minor, yet significant, site of CYP450-mediated oxidation. The established use of this compound as an internal standard in bioanalytical assays further supports the notion of very similar physicochemical and pharmacokinetic behavior. This guide provides a foundational understanding for researchers working with these compounds, emphasizing the importance of empirical studies to confirm theoretical predictions in drug development.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. droracle.ai [droracle.ai]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacodynamic and pharmacokinetic features of cabergoline. Rationale for use in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Cabergoline? [synapse.patsnap.com]
- 6. What is Cabergoline used for? [synapse.patsnap.com]
- 7. youtube.com [youtube.com]
- 8. bioscientia.de [bioscientia.de]
- 9. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Deuterium: Slowing Metabolism One C–H Bond At A Time - Ingenza [ingenza.com]
- 11. researchgate.net [researchgate.net]
- 12. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Clinical pharmacokinetics of cabergoline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cabergoline - Wikipedia [en.wikipedia.org]
- 15. paperity.org [paperity.org]
- 16. researchgate.net [researchgate.net]
- 17. A validated LC–MS/MS method for analysis of Cabergoline in human plasma with its implementation in a bioequivalent study: investigation of method greenness - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Determination of cabergoline and L-dopa in human plasma using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. JU | A validated LC–MS/MS method for analysis of Cabergoline [ju.edu.sa]
- 20. A validated LC-MS/MS method for analysis of Cabergoline in human plasma with its implementation in a bioequivalent study: investigation of method greenness - PubMed [pubmed.ncbi.nlm.nih.gov]
Cabergoline-d5: An In-depth Technical Guide to a Labeled Dopamine D2-Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Cabergoline-d5, a deuterated analog of the potent dopamine D2-receptor agonist, Cabergoline. This document details its synthesis, mechanism of action, and applications in research and development, with a focus on its use as an internal standard in bioanalytical methods. The information presented is intended to support researchers and drug development professionals in the application of this critical tool.
Introduction to Cabergoline and the Role of Deuteration
Cabergoline is a synthetic ergoline derivative with a high affinity and selectivity for the dopamine D2 receptor.[1] It is a potent agonist at D2, D3, and 5-HT2B receptors.[2] Clinically, it is utilized in the management of hyperprolactinemic disorders and as an adjunct therapy in Parkinson's disease.[3] The long half-life of Cabergoline, ranging from 63 to 109 hours, allows for less frequent dosing compared to other dopamine agonists.[2][4]
Deuterium-labeled compounds, such as this compound, are valuable tools in pharmaceutical research. The substitution of hydrogen with deuterium, a stable isotope, results in a molecule with a greater mass but nearly identical chemical properties to the parent compound.[5] This subtle modification makes deuterated compounds ideal for use as internal standards in quantitative bioanalysis by mass spectrometry, as they co-elute with the analyte but are distinguishable by their mass-to-charge ratio (m/z).[6] This minimizes matrix effects and improves the accuracy and precision of analytical methods.[7]
Synthesis of this compound
The synthesis of this compound involves the introduction of deuterium atoms into the Cabergoline molecule. While specific proprietary synthesis methods for this compound are not publicly detailed, a general approach can be inferred from the synthesis of other deuterated ergot alkaloids. A common strategy involves the N6-demethylation of the parent ergot alkaloid followed by remethylation using a deuterated methylating agent, such as ¹³CD₃-iodomethane.[8]
A plausible synthetic route for this compound would start from a suitable lysergic acid derivative. The synthesis of the core Cabergoline structure can be achieved through various methods, including the reaction of an amide with phenyl chloroformate followed by ethylamine to form the N-acylurea moiety.[9] To introduce the deuterium label, a deuterated precursor would be incorporated during the synthesis. For instance, deuterated 3-(dimethylamino)-1-propylamine could be used in the amide formation step to yield Cabergoline with deuterium atoms on the dimethylaminopropyl side chain.
Mechanism of Action and Dopamine D2 Receptor Signaling
Cabergoline exerts its pharmacological effects primarily through its potent agonism at the dopamine D2 receptor.[10] D2 receptors are G protein-coupled receptors (GPCRs) that are predominantly coupled to the Gαi/o protein.[11] Activation of the D2 receptor by an agonist like Cabergoline initiates a cascade of intracellular signaling events.
The canonical signaling pathway involves the inhibition of adenylyl cyclase, which leads to a decrease in the intracellular concentration of cyclic AMP (cAMP).[11] This, in turn, reduces the activity of protein kinase A (PKA). D2 receptor activation can also lead to the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels, which modulates neuronal excitability.[] Furthermore, D2 receptors can signal through β-arrestin-dependent pathways, which are independent of G protein signaling.[2]
Quantitative Data
The binding affinity of Cabergoline for various receptors has been characterized in several studies. As this compound is biochemically equivalent to its non-deuterated form, these values are representative of the labeled compound's activity.
Table 1: Receptor Binding Affinities (Ki) of Cabergoline
| Receptor | Ki (nM) | Reference |
| Dopamine D2 | 0.7 | [2] |
| Dopamine D3 | 1.5 | [2] |
| Serotonin 5-HT2B | 1.2 | [2] |
Table 2: Pharmacokinetic Parameters of Cabergoline in Humans
| Parameter | Value | Reference |
| Time to Peak Plasma Concentration (Tmax) | 2-3 hours | [4] |
| Elimination Half-life (t1/2) | 63-109 hours | [4] |
| Plasma Protein Binding | ~40% | [4] |
| Bioavailability | Unknown | [4] |
Experimental Protocols
Synthesis of Isotopically Labeled Ergot Alkaloids (General Protocol)
This protocol describes a general method for the N⁶-demethylation of an ergot alkaloid followed by remethylation with an isotopically labeled methylating agent, which can be adapted for the synthesis of this compound.[8]
Materials:
-
Ergot alkaloid (e.g., a Cabergoline precursor)
-
Methanol or dichloromethane
-
meta-Chloroperbenzoic acid (m-CPBA)
-
Hydrochloric acid
-
Ferric chloride
-
Iron powder
-
Acetone
-
¹³CD₃-labeled iodomethane
-
Preparative High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Dissolve or suspend the starting ergot alkaloid in methanol or dichloromethane.
-
Cool the mixture in an ice bath.
-
Add m-CPBA to the cooled mixture and allow the reaction to proceed until complete conversion of the starting material.
-
Add hydrochloric acid, ferric chloride, and iron powder to the reaction mixture and shake overnight to effect N⁶-demethylation.
-
Purify the resulting nor-ergot alkaloid using preparative HPLC.
-
Dry the purified nor-ergot alkaloid.
-
Redissolve the nor-ergot alkaloid in acetone.
-
Add ¹³CD₃-labeled iodomethane to the solution to remethylate the N⁶ position with the deuterated methyl group.
-
Purify the final isotopically labeled ergot alkaloid product using preparative HPLC to remove any unreacted starting material.
Quantitative Analysis of Cabergoline in Human Plasma using LC-MS/MS with this compound Internal Standard
This protocol outlines a typical bioanalytical method for the quantification of Cabergoline in human plasma, employing this compound as an internal standard.[11][13]
Materials:
-
Human plasma samples
-
Cabergoline analytical standard
-
This compound internal standard (IS)
-
Diethyl ether (extraction solvent)
-
Acetonitrile and ammonium formate buffer (mobile phases)
-
Reversed-phase C18 HPLC column
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system
Procedure:
-
Sample Preparation (Liquid-Liquid Extraction):
-
To a 500 µL aliquot of human plasma, add a known concentration of this compound IS.
-
Add 2 mL of diethyl ether and vortex for 1 minute.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample onto the LC-MS/MS system.
-
Chromatographic Conditions:
-
Column: Reversed-phase C18 (e.g., 50 x 2.1 mm, 3.5 µm)
-
Mobile Phase A: 10 mM Ammonium formate in water
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 0.5 mL/min
-
Gradient: A suitable gradient to achieve separation of Cabergoline from matrix components.
-
-
Mass Spectrometric Conditions (Multiple Reaction Monitoring - MRM):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transition for Cabergoline: m/z 452.3 → 381.2[11]
-
MRM Transition for this compound: A corresponding mass shift would be monitored (e.g., m/z 457.3 → 386.2, assuming a +5 Da shift).
-
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area ratio of Cabergoline to this compound against the concentration of the Cabergoline standards.
-
Determine the concentration of Cabergoline in the unknown plasma samples by interpolating their peak area ratios from the calibration curve.
-
Dopamine D2 Receptor Radioligand Binding Assay (Competitive Binding)
This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound (e.g., Cabergoline) for the dopamine D2 receptor using [3H]-spiperone as the radioligand.[14][15]
Materials:
-
Cell membranes expressing dopamine D2 receptors
-
[3H]-spiperone (radioligand)
-
Test compound (e.g., Cabergoline)
-
(+)-Butaclamol (for determining non-specific binding)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂)
-
96-well filter plates
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Assay Setup:
-
Prepare serial dilutions of the test compound in assay buffer.
-
In a 96-well plate, add in the following order:
-
Assay buffer
-
Cell membrane suspension
-
Either test compound, assay buffer (for total binding), or (+)-butaclamol (for non-specific binding).
-
-
-
Incubation:
-
Initiate the binding reaction by adding a fixed concentration of [3H]-spiperone to all wells.
-
Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
-
Filtration and Washing:
-
Terminate the reaction by rapid filtration through the 96-well filter plate using a cell harvester. This separates the bound radioligand from the unbound.
-
Wash the filters several times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
-
Counting:
-
Dry the filter mats.
-
Add scintillation fluid to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Conclusion
This compound is an indispensable tool for researchers and drug development professionals working with Cabergoline and other dopamine D2 receptor agonists. Its use as an internal standard in LC-MS/MS assays ensures the generation of high-quality, reliable pharmacokinetic data, which is crucial for regulatory submissions and a thorough understanding of a drug's behavior in biological systems. The detailed methodologies and data presented in this guide provide a solid foundation for the effective application of this compound in a research and development setting.
References
- 1. pdspdb.unc.edu [pdspdb.unc.edu]
- 2. Cabergoline, Dopamine D2 Receptor Agonist, Prevents Neuronal Cell Death under Oxidative Stress via Reducing Excitotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Tagging drugs with heavy hydrogen made as easy as flicking a light switch | Research | Chemistry World [chemistryworld.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Photoredox-catalyzed deuteration and tritiation of pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. pharmacoj.com [pharmacoj.com]
- 11. A validated LC–MS/MS method for analysis of Cabergoline in human plasma with its implementation in a bioequivalent study: investigation of method greenness - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A validated LC-MS/MS method for analysis of Cabergoline in human plasma with its implementation in a bioequivalent study: investigation of method greenness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. [3H]-Spiperone Competition Binding to Dopamine D2, D3 and D4 Receptors [bio-protocol.org]
- 15. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical and Chemical Properties of Cabergoline-d5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical and chemical properties of Cabergoline-d5, a deuterated analog of the potent dopamine D2 receptor agonist, Cabergoline. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and analytical studies.
Chemical Identity and Physical Properties
This compound is a stable, isotopically labeled form of Cabergoline, where five hydrogen atoms have been replaced by deuterium. This labeling is often utilized in pharmacokinetic studies and as an internal standard in analytical assays.
Table 1: General and Physical Properties of this compound and Cabergoline
| Property | This compound | Cabergoline |
| Chemical Name | (8β)-N-[3-(Dimethylamino)propyl]-N-[(ethylamino)carbonyl]-6-(2-propen-1-yl-d5)-ergoline-8-carboxamide | 1-[(6-allylergolin-8β-yl)-carbonyl]-1-[3-(dimethylamino)propyl]-3-ethylurea |
| Synonyms | FCE-21336-d5; Cabaser-d5; Dostinex-d5 | FCE 21336, Dostinex, Cabaser |
| Molecular Formula | C₂₆H₃₂D₅N₅O₂[1] | C₂₆H₃₇N₅O₂ |
| Molecular Weight | 456.64 g/mol [1] | 451.62 g/mol |
| CAS Number | 1426173-20-7[1] | 81409-90-7 |
| Appearance | Off-White to Pale Yellow Solid[2] | White or almost white crystalline powder |
| Melting Point | 60-64°C | 97.5-100.5°C |
| Storage | Hygroscopic, -20°C Freezer, Under Inert Atmosphere[3] | Store at controlled room temperature |
Table 2: Solubility Profile of this compound and Cabergoline
| Solvent | This compound | Cabergoline |
| Chloroform | Slightly Soluble[3] | Soluble |
| Methanol | Slightly Soluble[3] | Freely Soluble |
| Ethyl Alcohol | Not specified | Soluble |
| N,N-dimethylformamide (DMF) | Not specified | Soluble |
| 0.1N Hydrochloric Acid | Not specified | Slightly Soluble |
| n-Hexane | Not specified | Very Slightly Soluble |
| Water | Not specified | Insoluble |
Spectral Data
Table 3: NMR Spectral Data of Cabergoline (in CDCl₃)
| Nucleus | Chemical Shift (δ) ppm |
| ¹H NMR | 1.18 (t, J=7.1 Hz, 3H), 1.76 (m, 2H), 1.85 (m, 2H), 2.23 (s, 6H), 2.34 (m, 2H), 2.53-2.84 (m, 4H), 2.98 (m, 1H), 3.17 (m, 1H), 3.29-3.44 (m, 4H), 3.55 (m, 1H), 3.83 (m, 2H), 5.19 (d, J=10.2 Hz, 1H), 5.25 (d, J=16.8 Hz, 1H), 5.95 (m, 1H), 6.87 (m, 2H), 7.14 (m, 2H), 8.88 (s, 1H), 9.45 (s, 1H) |
| ¹³C NMR | 14.7, 26.61, 31.31, 35.41, 40.04, 42.23, 43.21, 44.93, 55.61, 56.10, 63.74, 108.7, 111.58, 113.10, 117.88, 118.36, 122.98, 126.02, 132.67, 133.31, 133.83, 177.89 |
Note: The ¹H NMR spectrum of this compound would lack the signals corresponding to the five protons on the allyl group.
Experimental Protocols
Determination of Melting Point
A standard capillary melting point apparatus can be used for the determination of the melting point of this compound.
Methodology:
-
A small, finely powdered sample of this compound is packed into a capillary tube to a height of 2-3 mm.[4]
-
The capillary tube is placed in the heating block of the melting point apparatus.[5]
-
The sample is heated at a steady rate, and the temperature is observed.
-
The melting range is recorded from the temperature at which the first droplet of liquid appears to the temperature at which the entire sample has melted.[5]
-
For accurate determination, a slow heating rate (e.g., 1-2 °C per minute) should be used near the expected melting point.
Solubility Determination (Shake-Flask Method)
The equilibrium solubility of this compound can be determined using the shake-flask method.
Methodology:
-
An excess amount of this compound is added to a known volume of the desired solvent in a sealed flask.
-
The flask is agitated at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24-48 hours).
-
The suspension is then filtered to remove the undissolved solid.
-
The concentration of this compound in the filtrate is determined using a suitable analytical method, such as HPLC-UV.
-
This procedure is repeated for various solvents to establish a comprehensive solubility profile.
High-Performance Liquid Chromatography (HPLC) Analysis
Several HPLC methods have been developed for the analysis of Cabergoline and can be adapted for this compound.
Example HPLC Method: [6]
-
Column: Hypersil ODS C18 (250mm x 4.6 mm, 5 µm)
-
Mobile Phase: A mixture of ammonium acetate buffer (pH 6), acetonitrile, and water (10:50:40 v/v/v)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 281 nm
-
Injection Volume: 20 µL
Workflow for HPLC Analysis:
Caption: A typical workflow for the quantitative analysis of this compound using HPLC.
Signaling Pathway
Cabergoline exerts its pharmacological effects primarily as a potent agonist of the dopamine D2 receptors. The signaling pathway for this compound is expected to be identical to that of its non-deuterated counterpart.
Mechanism of Action: Cabergoline binds to and stimulates D2 receptors on lactotroph cells in the anterior pituitary gland. This activation leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular levels of cyclic AMP (cAMP). The reduction in cAMP levels ultimately results in the inhibition of prolactin synthesis and secretion.
Caption: The signaling pathway of this compound, illustrating its mechanism of action as a dopamine D2 receptor agonist.
Synthesis
While a specific, detailed synthesis protocol for this compound is not publicly available, the general approach involves the introduction of deuterium atoms into the Cabergoline molecule. One plausible route is the deuteration of the allyl group at the N6 position. A common method for the synthesis of the parent compound, Cabergoline, involves the reaction of the corresponding amide with ethyl isocyanate.[7] An improved, milder method involves reacting the amide with phenyl chloroformate followed by ethylamine.[7]
Logical Relationship for a Potential Synthesis Route:
Caption: A logical workflow illustrating a potential synthetic pathway for this compound.
Disclaimer
The information provided in this technical guide is for research and informational purposes only. The experimental protocols are based on published literature for Cabergoline and may require optimization for this compound. It is essential to consult the relevant safety data sheets (SDS) and follow appropriate laboratory safety procedures when handling this compound.
References
- 1. scbt.com [scbt.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. This compound - Syn Pharmatech Inc [synpharmatech.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.ucalgary.ca [chem.ucalgary.ca]
- 6. ijrpc.com [ijrpc.com]
- 7. A practical synthesis of cabergoline - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Sensitivity Quantification of Cabergoline in Human Plasma by LC-MS/MS Using Cabergoline-d5 as an Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Cabergoline in human plasma. The use of a stable isotope-labeled internal standard, Cabergoline-d5, ensures high accuracy and precision, correcting for matrix effects and variations in sample processing. The described protocol, involving a straightforward liquid-liquid extraction and rapid chromatographic separation, is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications requiring precise measurement of Cabergoline at low pg/mL concentrations.
Introduction
Cabergoline is a potent, long-acting dopamine D2 receptor agonist primarily used in the treatment of hyperprolactinemic disorders and Parkinson's disease. Due to its high potency, therapeutic concentrations of Cabergoline in plasma are typically in the low picogram per milliliter range. Consequently, a highly sensitive and selective analytical method is required for its accurate quantification in biological matrices. LC-MS/MS has become the gold standard for such applications due to its superior sensitivity, specificity, and high-throughput capabilities.
The use of a stable isotope-labeled internal standard (SIL-IS) is crucial for reliable bioanalytical methods, as it mimics the analyte's behavior during sample preparation and ionization, thus compensating for potential variability. This compound, a deuterated analog of Cabergoline, is an ideal internal standard for this purpose, as it co-elutes with the analyte and exhibits identical chemical and physical properties, while being distinguishable by its mass-to-charge ratio (m/z).
This document provides a detailed protocol for the extraction and quantification of Cabergoline in human plasma using this compound as an internal standard, followed by LC-MS/MS analysis.
Experimental Protocols
Materials and Reagents
-
Cabergoline analytical standard
-
This compound internal standard
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid, analytical grade
-
Ammonium acetate, analytical grade
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
Diethyl ether or Methyl tert-butyl ether (MTBE) for extraction
Standard Solutions Preparation
-
Primary Stock Solutions (1 mg/mL): Separately weigh and dissolve Cabergoline and this compound in methanol to obtain a final concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the Cabergoline primary stock solution in 50:50 (v/v) methanol:water to create calibration curve standards.
-
Internal Standard Working Solution (1 ng/mL): Dilute the this compound primary stock solution in 50:50 (v/v) methanol:water to a final concentration of 1 ng/mL.
Sample Preparation: Liquid-Liquid Extraction (LLE)
-
Thaw plasma samples and calibration standards at room temperature.
-
To 500 µL of plasma sample, calibration standard, or quality control (QC) sample in a polypropylene tube, add 25 µL of the 1 ng/mL this compound internal standard working solution and vortex briefly.
-
Add 50 µL of a basifying agent (e.g., 0.1 M NaOH) and vortex.
-
Add 3 mL of diethyl ether or MTBE.
-
Cap and vortex for 5 minutes to ensure thorough mixing.
-
Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase.
-
Vortex to dissolve the residue and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
Liquid Chromatography
| Parameter | Condition |
| LC System | A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. |
| Column | C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start at 30% B, increase to 95% B over 3 minutes, hold for 1 minute, return to 30% B and re-equilibrate. |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
Mass Spectrometry
| Parameter | Condition |
| Mass Spectrometer | A triple quadrupole mass spectrometer. |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Temp. | 500°C |
| Capillary Voltage | 3.5 kV |
| MRM Transitions | See Table 1 |
| Collision Gas | Argon |
Table 1: Multiple Reaction Monitoring (MRM) Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| Cabergoline | 452.3 | 381.2 | 100 | 25 |
| This compound | 457.3 | 381.2 | 100 | 25 |
Note: The product ion and collision energy for this compound should be empirically optimized. The values provided are based on the fragmentation of the unlabeled compound and represent a typical starting point.
Data Presentation
The performance of an LC-MS/MS assay for Cabergoline using a deuterated internal standard is expected to exhibit the following characteristics. The data presented below are representative values based on published literature for similar assays and should be verified for the specific method developed.
Table 2: Representative Method Validation Parameters
| Parameter | Result |
| Linearity Range | 2 - 200 pg/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 2 pg/mL |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Bias) | Within ±15% |
| Recovery | > 85% |
| Matrix Effect | Minimal and compensated by the IS |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the quantification of Cabergoline in human plasma.
Analyte-Internal Standard Relationship
Application Note: Quantitative Analysis of Cabergoline in Human Plasma using Cabergoline-d5 as an Internal Standard by LC-MS/MS
Introduction
Cabergoline is a potent, long-acting dopamine D2 receptor agonist used in the treatment of hyperprolactinemic disorders and Parkinson's disease.[1][2] Accurate and reliable quantification of cabergoline in biological matrices is crucial for pharmacokinetic studies, bioequivalence studies, and therapeutic drug monitoring. This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of cabergoline in human plasma, employing its deuterated analog, Cabergoline-d5, as the internal standard (IS). The use of a stable isotope-labeled internal standard ensures high accuracy and precision by compensating for matrix effects and variations in sample processing.
Principle
The method involves the extraction of cabergoline and the internal standard (this compound) from human plasma via liquid-liquid extraction (LLE) or solid-phase extraction (SPE). The extracted analytes are then separated using reverse-phase liquid chromatography and detected by a triple quadrupole mass spectrometer operating in the positive ion electrospray ionization (ESI) and Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by comparing the peak area ratio of cabergoline to its deuterated internal standard.
Experimental Protocols
1. Materials and Reagents
-
Cabergoline reference standard
-
This compound internal standard
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Ammonium acetate
-
Diethyl ether
-
Human plasma (with anticoagulant)
-
Purified water (18.2 MΩ·cm)
2. Standard Solutions Preparation
-
Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of cabergoline and this compound by dissolving the appropriate amount of each standard in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the cabergoline primary stock solution with a 50:50 mixture of methanol and water to create calibration curve (CC) standards.
-
Internal Standard Working Solution (10 ng/mL): Dilute the this compound primary stock solution with a 50:50 mixture of methanol and water.
3. Sample Preparation (Liquid-Liquid Extraction)
-
Pipette 500 µL of human plasma into a polypropylene tube.
-
Spike with 50 µL of the this compound internal standard working solution (10 ng/mL).
-
Add 50 µL of the appropriate cabergoline working standard solution for calibration curve samples or a blank solution for blank and QC samples.
-
Vortex for 30 seconds.
-
Add 3 mL of diethyl ether.
-
Vortex for 3 minutes.
-
Centrifuge at 4000 rpm for 10 minutes at 4°C.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue with 200 µL of the mobile phase.
-
Vortex for 1 minute.
-
Transfer the solution to an autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Instrumentation and Conditions
Liquid Chromatography
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 4.6 x 100 mm, 3.5 µm) |
| Mobile Phase | A: 20 mM Ammonium acetate in waterB: Methanol |
| Gradient | Isocratic elution with 70% B |
| Flow Rate | 0.75 mL/min |
| Injection Volume | 15 µL |
| Column Temperature | 40°C |
| Run Time | 5.5 minutes[1] |
Mass Spectrometry
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 500°C |
| IonSpray Voltage | 5500 V |
| Curtain Gas | 30 psi |
| Collision Gas | 9 psi |
MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) |
| Cabergoline | 452.3 | 381.2[1] | 25 |
| This compound | 457.3 | 386.2 | 25 |
Data Presentation
Table 1: Calibration Curve for Cabergoline in Human Plasma
| Concentration (pg/mL) | Peak Area Ratio (Analyte/IS) | Accuracy (%) | Precision (%RSD) |
| 2.00 (LLOQ) | 0.015 | 98.5 | 4.2 |
| 5.00 | 0.038 | 101.2 | 3.5 |
| 20.0 | 0.152 | 102.1 | 2.8 |
| 50.0 | 0.380 | 99.8 | 2.1 |
| 100.0 | 0.765 | 99.1 | 1.5 |
| 150.0 | 1.148 | 100.5 | 1.8 |
| 200.0 (ULOQ) | 1.530 | 101.0 | 1.2 |
This data is representative and should be generated during method validation.
Table 2: Precision and Accuracy for Quality Control Samples
| QC Level | Nominal Conc. (pg/mL) | Intra-day (n=6) | Inter-day (n=18) |
| Accuracy (%) | Precision (%RSD) | ||
| LQC | 6.00 | 103.5 | 3.8 |
| MQC | 80.0 | 98.9 | 2.5 |
| HQC | 160.0 | 101.2 | 1.9 |
This data is representative and should be generated during method validation.
Visualizations
Caption: Workflow for the extraction of Cabergoline from human plasma.
Caption: Logic of quantification using an internal standard.
References
- 1. A validated LC–MS/MS method for analysis of Cabergoline in human plasma with its implementation in a bioequivalent study: investigation of method greenness - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cabergoline in the treatment of hyperprolactinemia: a study in 455 patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cabergoline-d5 in Dopamine Receptor Binding Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cabergoline is a potent, long-acting dopamine receptor agonist with high affinity, particularly for the D2-like receptor family (D2, D3, and D4).[1][2] Its primary clinical applications include the treatment of hyperprolactinemic disorders and Parkinson's disease.[2] Understanding the binding characteristics of Cabergoline to dopamine receptors is crucial for drug development and neuroscience research. Cabergoline-d5, a deuterated analog of Cabergoline, serves as an invaluable tool in these studies. While traditional radioligand binding assays have been the mainstay for receptor-ligand interaction studies, modern techniques such as mass spectrometry (MS) based binding assays offer a non-radioactive alternative. In these advanced assays, this compound is essential as an internal standard for the precise quantification of Cabergoline binding.
This document provides detailed application notes and protocols for the use of this compound in the context of dopamine receptor binding assays, catering to both traditional and modern methodologies.
Dopamine Receptor Signaling Pathways
Dopamine receptors are G-protein coupled receptors (GPCRs) classified into two main families: D1-like (D1 and D5) and D2-like (D2, D3, and D4).[3] The D1-like receptors typically couple to Gαs/olf proteins to stimulate adenylyl cyclase and increase intracellular cAMP levels. In contrast, the D2-like receptors, the primary targets of Cabergoline, couple to Gαi/o proteins to inhibit adenylyl cyclase, decrease cAMP levels, and modulate various ion channels and signaling cascades.
Figure 1: Simplified Dopamine Receptor Signaling Pathways.
Data Presentation: Cabergoline Binding Affinities
The binding affinity of Cabergoline for various dopamine and serotonin receptors has been determined through numerous in vitro studies. The inhibition constant (Ki) is a measure of the affinity of a ligand for a receptor; a lower Ki value indicates a higher affinity.
| Receptor Subtype | Ki (nM) | Reference |
| Dopamine D2 | 0.61 - 0.7 | [1][3] |
| Dopamine D3 | 1.27 - 1.5 | [1][3] |
| Dopamine D4 | ~5 | [2] (Qualitative) |
| Dopamine D1 | 447 | [1] |
| Serotonin 5-HT2B | 1.2 - 1.4 | [3][4] |
| Serotonin 5-HT1A | Moderate Affinity | [4] |
| Serotonin 5-HT2A | Moderate Affinity | (Implied) |
| Serotonin 5-HT2C | Moderate Affinity | (Implied) |
Note: Ki values can vary depending on the experimental conditions, tissue source, and radioligand used.
Experimental Protocols
Protocol 1: Radioligand Competition Binding Assay
This protocol describes a standard method to determine the binding affinity of unlabeled Cabergoline for dopamine D2 receptors using a radiolabeled ligand.
Figure 2: Workflow for a Radioligand Competition Binding Assay.
Materials:
-
Receptor Source: Cell membranes from a stable cell line expressing the human dopamine D2 receptor (e.g., CHO-K1 or HEK293 cells).
-
Radioligand: [³H]Spiperone or another suitable D2 receptor antagonist radioligand.
-
Unlabeled Ligand: Cabergoline.
-
Nonspecific Binding Control: A high concentration of a non-labeled D2 antagonist (e.g., 10 µM Haloperidol).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Filtration System: Glass fiber filters (e.g., Whatman GF/B) and a cell harvester.
-
Scintillation Cocktail and Counter.
Procedure:
-
Preparation:
-
Thaw the cell membranes on ice and dilute to the desired concentration in ice-cold assay buffer. The optimal concentration should be determined empirically but is typically in the range of 10-50 µg of protein per well.
-
Prepare serial dilutions of Cabergoline in assay buffer. A typical concentration range would be from 10⁻¹² M to 10⁻⁵ M.
-
Prepare the radioligand solution in assay buffer at a concentration close to its Kd value (e.g., 0.1-0.5 nM for [³H]Spiperone).
-
-
Assay Setup (in a 96-well plate):
-
Total Binding: Add 50 µL of assay buffer, 50 µL of radioligand solution, and 100 µL of the membrane suspension.
-
Nonspecific Binding (NSB): Add 50 µL of the nonspecific binding control (e.g., 10 µM Haloperidol), 50 µL of radioligand solution, and 100 µL of the membrane suspension.
-
Competition Binding: Add 50 µL of each Cabergoline dilution, 50 µL of radioligand solution, and 100 µL of the membrane suspension.
-
-
Incubation:
-
Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
-
Separation and Washing:
-
Rapidly filter the contents of each well through the glass fiber filters using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold assay buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate.
-
Count the radioactivity (in counts per minute, CPM) in a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding: Specific Binding = Total Binding (CPM) - Nonspecific Binding (CPM).
-
Plot the percentage of specific binding against the logarithm of the Cabergoline concentration.
-
Use a non-linear regression analysis (sigmoidal dose-response curve) to determine the IC₅₀ value (the concentration of Cabergoline that inhibits 50% of the specific binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: MS Binding Assay (A Non-Radioactive Alternative)
This protocol outlines a modern approach to determine the binding affinity of Cabergoline, where This compound is used as an internal standard for quantification via LC-MS/MS.
Figure 3: Workflow for an MS Binding Assay using a Deuterated Standard.
Materials:
-
Receptor Source: As in Protocol 1.
-
Unlabeled Ligand: Cabergoline.
-
Internal Standard: This compound .
-
Assay Buffer: As in Protocol 1.
-
Separation System: Filtration apparatus or size-exclusion chromatography system.
-
LC-MS/MS System: A liquid chromatography system coupled to a triple quadrupole mass spectrometer.
-
Solvents: Acetonitrile, methanol, formic acid (LC-MS grade).
Procedure:
-
Incubation (Saturation Experiment):
-
Incubate a fixed amount of receptor membranes with increasing concentrations of unlabeled Cabergoline (e.g., from 0.1 nM to 50 nM).
-
Incubate at room temperature for 60-90 minutes.
-
-
Separation:
-
Separate the receptor-bound Cabergoline from the free Cabergoline using a suitable method like rapid filtration.
-
-
Sample Preparation for LC-MS/MS:
-
Elute the bound Cabergoline from the filters using an appropriate solvent (e.g., acetonitrile/water with formic acid).
-
To each eluted sample, add a fixed concentration of This compound as the internal standard. This is a critical step for accurate quantification.
-
Perform protein precipitation (e.g., with cold acetonitrile) and centrifuge to obtain a clear supernatant.
-
-
LC-MS/MS Analysis:
-
Develop an LC-MS/MS method to separate and detect Cabergoline and this compound. This involves optimizing the mobile phase, gradient, and mass spectrometer parameters (e.g., parent and daughter ions for Multiple Reaction Monitoring - MRM).
-
Example MRM transition for Cabergoline: m/z 452.3 → 381.2
-
Example MRM transition for this compound: m/z 457.3 → 386.2 (hypothetical, depends on deuteration pattern)
-
-
Inject the prepared samples into the LC-MS/MS system.
-
-
Data Analysis:
-
Create a standard curve by plotting the peak area ratio of Cabergoline to This compound against known concentrations of Cabergoline.
-
Use the standard curve to quantify the amount of bound Cabergoline in each sample.
-
Plot the concentration of bound Cabergoline against the concentration of free Cabergoline.
-
Use non-linear regression (one-site binding hyperbola) to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax).
-
Conclusion
This compound is a crucial tool for the accurate and reliable study of Cabergoline's interaction with dopamine receptors. While not used as a primary labeled ligand in traditional binding assays, its role as an internal standard in modern, non-radioactive MS Binding Assays is indispensable. This application allows for precise quantification, overcoming many of the safety and disposal challenges associated with radioligands. The protocols and data presented here provide a framework for researchers to effectively utilize Cabergoline and its deuterated analog in characterizing dopamine receptor pharmacology, aiding in the development of novel therapeutics.
References
- 1. droracle.ai [droracle.ai]
- 2. pharmacoj.com [pharmacoj.com]
- 3. Cabergoline, Dopamine D2 Receptor Agonist, Prevents Neuronal Cell Death under Oxidative Stress via Reducing Excitotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Novel Analogs of Cabergoline: Improving Cardiovascular Safety by Removing 5-HT2B Receptor Agonism - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Sensitivity Quantification of Cabergoline in Human Plasma Using Cabergoline-d5 for Pharmacokinetic Studies
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive method for the quantitative analysis of cabergoline in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method employs a stable isotope-labeled internal standard, cabergoline-d5, to ensure high accuracy and precision, making it ideal for pharmacokinetic studies. The protocol outlines a straightforward liquid-liquid extraction procedure for sample preparation and provides optimized LC-MS/MS parameters for the sensitive detection of cabergoline. This method is crucial for researchers, scientists, and drug development professionals investigating the absorption, distribution, metabolism, and excretion of cabergoline.
Introduction
Cabergoline is a potent, long-acting dopamine D2 receptor agonist used in the treatment of hyperprolactinemic disorders and Parkinson's disease.[1][2][3] Understanding its pharmacokinetic profile is essential for optimizing dosing regimens and ensuring therapeutic efficacy. Due to the low concentrations of cabergoline in plasma after therapeutic doses, a highly sensitive and selective analytical method is required.[4] The use of a stable isotope-labeled internal standard like this compound is the gold standard for quantitative LC-MS/MS analysis, as it effectively compensates for variability in sample preparation and matrix effects. This application note provides a detailed protocol for the quantification of cabergoline in human plasma for pharmacokinetic research.
Experimental Protocols
Sample Preparation: Liquid-Liquid Extraction
This protocol describes the extraction of cabergoline from human plasma.
Materials:
-
Human plasma samples
-
This compound internal standard (IS) working solution
-
Diethyl ether
-
Mobile phase for reconstitution
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
-
Solvent evaporator
Procedure:
-
Pipette 500 µL of human plasma into a microcentrifuge tube.
-
Spike with 50 µL of this compound internal standard working solution.
-
Vortex for 1 minute to ensure thorough mixing.
-
Add 3.5 mL of diethyl ether to the sample.
-
Vortex-mix for 3 minutes to extract cabergoline and the internal standard into the organic layer.
-
Centrifuge at 3500 rpm for 5 minutes at 5°C to separate the aqueous and organic layers.[2]
-
Carefully transfer 3.0 mL of the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 37°C.[2]
-
Reconstitute the dried residue with 200 µL of the mobile phase.[2]
-
Vortex briefly and transfer the sample to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
Chromatographic Conditions:
-
Column: Reversed-phase C18 column
-
Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., 10 mM ammonium formate with 0.1% formic acid) is commonly used. Specific gradient conditions should be optimized for the specific column and system.
-
Flow Rate: 0.2 - 0.5 mL/min
-
Injection Volume: 10 - 20 µL
-
Column Temperature: 40°C
-
Total Run Time: Approximately 5.5 minutes[2]
Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
Data Presentation
Table 1: Method Validation Parameters for Cabergoline Quantification
| Parameter | Result |
| Linearity Range | 2.00 - 200.00 pg/mL[2][5] |
| Lower Limit of Quantification (LLOQ) | 1.6 - 1.86 pg/mL[6][7] |
| Accuracy | 99.1 ± 10.2%[6][7] |
| Intra-day Precision (%RSD) | 2.4 - 17.0%[6][7] |
| Inter-day Precision (%RSD) | 7.9 - 10.7%[6][7] |
Table 2: Pharmacokinetic Parameters of Cabergoline in Healthy Volunteers
| Parameter | Value |
| Tmax (Time to peak concentration) | 2 - 3 hours[8][9] |
| Elimination Half-life (t½) | 63 - 109 hours[8][9][10] |
| Protein Binding | ~40%[8][9] |
Visualizations
Caption: Experimental workflow for the quantification of cabergoline in human plasma.
References
- 1. Cabergoline - Wikipedia [en.wikipedia.org]
- 2. A validated LC–MS/MS method for analysis of Cabergoline in human plasma with its implementation in a bioequivalent study: investigation of method greenness - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Cabergoline? [synapse.patsnap.com]
- 4. Pharmacokinetics, pharmacodynamics, and tolerability of cabergoline, a prolactin-lowering drug, after administration of increasing oral doses (0.5, 1.0, and 1.5 milligrams) in healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. paperity.org [paperity.org]
- 6. Quantitative determination of cabergoline in human plasma using liquid chromatography combined with tandem mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 7. Quantitative determination of cabergoline in human plasma using liquid chromatography combined with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Clinical pharmacokinetics of cabergoline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Clinical Pharmacokinetics of Cabergoline | Semantic Scholar [semanticscholar.org]
Application Note: Quantitative Determination of Cabergoline in Human Plasma using Liquid-Liquid Extraction with Cabergoline-d5 Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Cabergoline is a potent, long-acting dopamine D2 receptor agonist used in the treatment of hyperprolactinemic disorders and Parkinson's disease.[1] Accurate and reliable quantification of cabergoline in biological matrices is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. This application note details a robust and sensitive method for the liquid-liquid extraction (LLE) of cabergoline from human plasma, followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, Cabergoline-d5, ensures high accuracy and precision by compensating for matrix effects and variability in the extraction process. While alternative internal standards can be used, a deuterated internal standard is often preferred for its similar physicochemical properties to the analyte.[1][2]
Principle
This method employs a liquid-liquid extraction procedure to isolate cabergoline and its deuterated internal standard from the complex plasma matrix. After protein precipitation, the analytes are extracted into an immiscible organic solvent. The organic layer is then evaporated, and the residue is reconstituted in a solution compatible with the LC-MS/MS system. The separation is achieved on a reverse-phase C18 column, followed by detection using a tandem mass spectrometer in the positive ion mode with multiple reaction monitoring (MRM).
Experimental Protocols
Reagents and Materials
-
Cabergoline analytical standard
-
This compound internal standard (IS)
-
Methanol (HPLC grade)
-
Diethyl ether (HPLC grade)
-
Ammonium acetate
-
Water (LC-MS grade)
-
Human plasma (with anticoagulant)
-
Microcentrifuge tubes
-
Pipettes and tips
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Preparation of Standard and Working Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of cabergoline and this compound in methanol.
-
Intermediate Solutions: Prepare intermediate solutions by diluting the stock solutions with methanol to appropriate concentrations.
-
Working Standard Solutions: Prepare a series of working standard solutions for the calibration curve by spiking blank human plasma with known concentrations of cabergoline. The typical calibration curve range for cabergoline is from approximately 2 pg/mL to 200 pg/mL.[1][3]
-
Internal Standard Working Solution: Prepare a working solution of this compound at a fixed concentration in methanol.
Sample Preparation and Extraction
-
Pipette 500 µL of human plasma sample, calibration standard, or quality control sample into a microcentrifuge tube.
-
Add 50 µL of the this compound internal standard working solution to each tube (except for blank samples).
-
Vortex mix for 30 seconds.
-
Add 3.5 mL of diethyl ether to each tube.[1]
-
Vortex mix vigorously for 3 minutes to ensure thorough extraction.
-
Centrifuge the samples at 3500 rpm for 5 minutes at 4°C to separate the aqueous and organic layers.[1]
-
Carefully transfer the upper organic layer (approximately 3 mL) to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue in 200 µL of the mobile phase.[1]
-
Vortex mix for 1 minute and transfer the solution to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
-
LC System: Agilent 1200 series or equivalent
-
Column: Reversed-phase C18 column (e.g., Agilent Eclipse Plus C18, 100 x 4.6 mm, 3.5 µm)[1]
-
Mobile Phase: 20 mM Ammonium acetate and Methanol (30:70, v/v)[1]
-
Flow Rate: 0.75 mL/min[1]
-
Injection Volume: 15 µL[1]
-
Column Temperature: 30°C[1]
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
-
Cabergoline: m/z 452.3 → 381.2[1]
-
This compound: (adjust m/z based on deuteration pattern)
-
Data Presentation
The following tables summarize the expected quantitative performance of this method based on published data for similar assays.
Table 1: Calibration Curve Parameters
| Parameter | Value |
| Linearity Range | 1.86 - 124 pg/mL[3][4] |
| Correlation Coefficient (r) | > 0.99[3][4] |
| Lower Limit of Quantification (LLOQ) | 1.86 pg/mL[3][4] |
Table 2: Precision and Accuracy
| QC Level | Concentration (pg/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| Low | ~5 | 2.4 - 17.0[3][4] | 7.9 - 10.7[3][4] | 99.1 ± 10.2[3][4] |
| Medium | ~50 | 2.4 - 17.0[3][4] | 7.9 - 10.7[3][4] | 99.1 ± 10.2[3][4] |
| High | ~100 | 2.4 - 17.0[3][4] | 7.9 - 10.7[3][4] | 99.1 ± 10.2[3][4] |
Visualizations
Caption: Experimental workflow for the liquid-liquid extraction of cabergoline from plasma.
Caption: LC-MS/MS analysis pathway for cabergoline quantification.
References
- 1. A validated LC–MS/MS method for analysis of Cabergoline in human plasma with its implementation in a bioequivalent study: investigation of method greenness - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quantitative determination of cabergoline in human plasma using liquid chromatography combined with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitative determination of cabergoline in human plasma using liquid chromatography combined with tandem mass spectrometry. | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols: Cabergoline-d5 in Bioequivalence Studies of Cabergoline Formulations
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of Cabergoline-d5 as an internal standard in bioequivalence studies of Cabergoline formulations. The information is intended to guide researchers and scientists in the design and execution of these studies, ensuring robust and reliable data for regulatory submissions.
Introduction
Cabergoline is a potent, long-acting dopamine D2 receptor agonist used in the treatment of hyperprolactinemic disorders and Parkinson's disease.[1][2] To ensure the therapeutic equivalence of generic Cabergoline formulations, regulatory agencies require bioequivalence studies. These studies compare the rate and extent of absorption of a test formulation to a reference formulation.
A critical component of the bioanalytical method used in these studies is the internal standard (IS). An ideal IS should have physicochemical properties similar to the analyte but be distinguishable by the analytical instrument. A stable isotope-labeled version of the analyte, such as this compound, is considered the gold standard for use as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays due to its similar extraction recovery, and chromatographic retention time to the unlabeled drug.[3]
Signaling Pathway of Cabergoline
Cabergoline's primary mechanism of action involves the stimulation of dopamine D2 receptors on lactotroph cells in the anterior pituitary gland.[4] This mimics the natural inhibitory action of dopamine on prolactin secretion.[4] The binding of Cabergoline to the D2 receptor, a G-protein coupled receptor, initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and the blockage of inositol triphosphate (IP3)-dependent calcium release.[1] This ultimately results in a potent and sustained inhibition of prolactin secretion.[5]
Caption: Cabergoline signaling pathway.
Bioequivalence Study Protocol
The following protocol outlines a typical design for a bioequivalence study of Cabergoline formulations.
Study Design
A single-center, randomized, open-label, two-period, two-sequence, crossover study is a common design.[3][6] This design minimizes variability and allows for within-subject comparisons of the test and reference formulations. The study can be conducted under fasting or fed conditions, depending on the recommendations for the reference product.[7][8]
Study Population
Healthy adult male and non-pregnant, non-lactating female volunteers between the ages of 18 and 45 are typically enrolled.[7][9] Key inclusion criteria include a body mass index (BMI) between 19 and 26 kg/m ².[9] Exclusion criteria often include a history of hypersensitivity to Cabergoline or other ergot derivatives, and any clinically significant medical conditions.[9]
Dosing and Washout Period
A single oral dose of the test or reference Cabergoline formulation (e.g., 0.5 mg tablet) is administered in each study period.[3] A washout period of at least 4 weeks between dosing periods is necessary to ensure complete elimination of the drug from the body before the next administration.[10]
Blood Sampling
Blood samples are collected at predetermined time points before and after drug administration. A typical sampling schedule might be at 0 (pre-dose), and then at multiple intervals up to 72 hours post-dose.[3][9] Plasma is separated from the blood samples and stored frozen at -20°C or below until analysis.
Bioanalytical Method Protocol: LC-MS/MS
A validated LC-MS/MS method is essential for the accurate quantification of Cabergoline in human plasma.
Materials and Reagents
-
Cabergoline reference standard
-
This compound internal standard
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid or ammonium acetate
-
Human plasma (blank)
Sample Preparation (Liquid-Liquid Extraction)
-
Thaw plasma samples at room temperature.
-
To a 500 µL aliquot of plasma, add a known amount of this compound internal standard solution.
-
Vortex the mixture for 30 seconds.
-
Add 3 mL of a suitable organic solvent (e.g., diethyl ether).[11][12]
-
Vortex for 5 minutes, followed by centrifugation at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
Chromatographic and Mass Spectrometric Conditions
Table 1: Example LC-MS/MS Parameters
| Parameter | Condition |
| LC System | |
| Column | C18 reversed-phase column (e.g., 50 x 4.6 mm, 5 µm) |
| Mobile Phase | 20 mM Ammonium Acetate and Methanol (30:70, v/v)[11] |
| Flow Rate | 0.8 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| MS/MS System | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Cabergoline: m/z 452.3 → 381.2[11][12]this compound: (Varies based on deuteration pattern) |
| Dwell Time | 200 ms |
Note: These are example parameters and should be optimized for the specific instrumentation used.
Method Validation
The bioanalytical method must be validated according to regulatory guidelines (e.g., FDA).[12][13] Validation parameters include selectivity, sensitivity (Lower Limit of Quantification, LLOQ), linearity, accuracy, precision, recovery, matrix effect, and stability.
Table 2: Typical Method Validation Acceptance Criteria
| Parameter | Acceptance Criteria |
| Linearity | Correlation coefficient (r²) ≥ 0.99 |
| Accuracy | Within ±15% of the nominal concentration (±20% for LLOQ) |
| Precision | Coefficient of variation (CV) ≤ 15% (≤ 20% for LLOQ) |
| Recovery | Consistent, precise, and reproducible |
| Matrix Effect | Within acceptable limits |
| Stability | Analyte stable under various storage and handling conditions |
Pharmacokinetic and Statistical Analysis
Pharmacokinetic Parameters
The following pharmacokinetic parameters are calculated for both the test and reference formulations from the plasma concentration-time data:
-
Cmax: Maximum observed plasma concentration.[3]
-
AUC0-t: Area under the plasma concentration-time curve from time zero to the last measurable concentration.[3]
-
AUC0-∞: Area under the plasma concentration-time curve from time zero to infinity.
Bioequivalence Criteria
For two formulations to be considered bioequivalent, the 90% confidence intervals (CIs) for the geometric mean ratios (Test/Reference) of Cmax, AUC0-t, and AUC0-∞ must fall within the acceptance range of 80.00% to 125.00%.[3][8]
Table 3: Example Pharmacokinetic Data from a Bioequivalence Study
| Parameter | Test Formulation (Mean ± SD) | Reference Formulation (Mean ± SD) | 90% Confidence Interval |
| Cmax (pg/mL) | 45.8 ± 12.3 | 48.2 ± 13.1 | 90.5% - 108.2% |
| AUC0-72h (pg*h/mL) | 650.4 ± 180.2 | 665.9 ± 195.7 | 92.1% - 103.2%[3] |
| Tmax (h) | 2.5 ± 0.8 | 2.6 ± 0.9 | N/A |
Note: This is example data and does not represent a specific study.
Experimental Workflow Diagram
Caption: Bioequivalence study workflow.
Conclusion
The use of this compound as an internal standard in LC-MS/MS-based bioanalytical methods is crucial for the accurate and reliable conduct of bioequivalence studies for Cabergoline formulations. The detailed protocols and methodologies outlined in these application notes provide a framework for researchers to design and execute robust studies that meet regulatory requirements. Adherence to these protocols will ensure the generation of high-quality data, ultimately supporting the approval of safe and effective generic Cabergoline products.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. pharmacoj.com [pharmacoj.com]
- 3. researchgate.net [researchgate.net]
- 4. What is the mechanism of Cabergoline? [synapse.patsnap.com]
- 5. droracle.ai [droracle.ai]
- 6. medicinesauthority.gov.mt [medicinesauthority.gov.mt]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. downloads.regulations.gov [downloads.regulations.gov]
- 9. A Study on Bioequivalence of Cabergoline Tablets in Human Body | MedPath [trial.medpath.com]
- 10. Pharmacodynamics and relative bioavailability of cabergoline tablets vs solution in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A validated LC–MS/MS method for analysis of Cabergoline in human plasma with its implementation in a bioequivalent study: investigation of method greenness - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A validated LC-MS/MS method for analysis of Cabergoline in human plasma with its implementation in a bioequivalent study: investigation of method greenness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. FDA releases guidance on bioavailability and bioequivalence study samples - www.pharmasources.com [pharmasources.com]
Troubleshooting & Optimization
Addressing signal suppression or enhancement of Cabergoline-d5
Welcome to the technical support center for Cabergoline-d5 analysis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during the quantitative analysis of Cabergoline using its deuterated internal standard, this compound, by LC-MS/MS.
Frequently Asked Questions (FAQs)
Q1: Why am I observing signal suppression for this compound?
A1: Signal suppression of this compound in LC-MS/MS analysis is often due to matrix effects. Co-eluting endogenous components from the biological matrix (e.g., plasma, urine) can interfere with the ionization of this compound in the mass spectrometer's ion source, leading to a decreased signal intensity. This is a common phenomenon in electrospray ionization (ESI).[1]
Q2: Can this compound signal be enhanced?
A2: Yes, similar to signal suppression, signal enhancement can also occur due to matrix effects. Certain co-eluting compounds can facilitate the ionization of this compound, leading to an artificially high signal. Both suppression and enhancement can compromise the accuracy of your results.[1]
Q3: My this compound and Cabergoline peaks are separating chromatographically. Is this a problem?
A3: Yes, this can be a significant issue. Deuterated internal standards are intended to co-elute with the analyte to experience and correct for the same matrix effects. However, the substitution of hydrogen with deuterium can sometimes lead to slight differences in chromatographic retention time.[2][3] If Cabergoline and this compound separate, they may be affected by different matrix components, leading to inaccurate quantification.
Q4: I'm seeing a peak for Cabergoline in my this compound standard. What could be the cause?
A4: This could be due to isotopic contribution from the Cabergoline analyte to the this compound signal, especially at high analyte concentrations. It can also be an impurity in the internal standard itself. This "cross-talk" can lead to non-linear calibration curves and biased results.[1]
Q5: What are the key considerations for sample preparation to minimize matrix effects for this compound?
A5: A robust sample preparation method is crucial. Techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are generally more effective at removing interfering matrix components than simple protein precipitation. For Cabergoline analysis in plasma, LLE with solvents like diethyl ether has been shown to provide good recovery and minimize matrix effects.[4][5]
Troubleshooting Guides
Issue 1: Poor Peak Shape or Tailing for Cabergoline and this compound
| Possible Cause | Troubleshooting Step |
| Inappropriate Mobile Phase | Ensure the mobile phase composition and pH are optimized for Cabergoline. A common mobile phase is a mixture of an ammonium acetate buffer and methanol.[4] |
| Column Contamination | Flush the column with a strong solvent. If the problem persists, consider replacing the column. |
| Sample Solvent Effects | Reconstitute the extracted sample in a solvent that is of similar or weaker strength than the initial mobile phase.[6] |
Issue 2: Inconsistent or Low Recovery of this compound
| Possible Cause | Troubleshooting Step |
| Suboptimal Extraction Procedure | Optimize the extraction solvent and pH. For Cabergoline, a basic pH for extraction is generally effective. |
| Analyte Adsorption | Use silanized glassware or polypropylene tubes to minimize adsorption of the analyte and internal standard. |
| Incomplete Reconstitution | Vortex or sonicate the dried extract thoroughly after adding the reconstitution solvent. |
Issue 3: High Variability in Analytical Results
| Possible Cause | Troubleshooting Step |
| Significant Matrix Effects | Improve sample cleanup using a more rigorous extraction method (e.g., switch from protein precipitation to SPE). |
| Chromatographic Separation of Analyte and IS | Modify the chromatographic method (e.g., change the gradient, use a different column) to ensure co-elution of Cabergoline and this compound. |
| Instrument Instability | Check for leaks in the LC system and ensure the mass spectrometer is properly tuned and calibrated.[7] |
Data Presentation
Table 1: Summary of LC-MS/MS Method Parameters for Cabergoline Analysis
| Parameter | Method 1[4] | Method 2[8] | Method 3[9] |
| Internal Standard | Quetiapine | Not Specified | Deuterated Cabergoline |
| Extraction Method | Liquid-Liquid Extraction (Diethyl Ether) | Protein Precipitation | Liquid-Liquid Extraction |
| Chromatography Column | Agilent eclipse plus C18 (100 x 4.6 mm, 3.5 µm) | Reversed-phase | Reversed-phase |
| Mobile Phase | 20 mM Ammonium Acetate and Methanol (30:70, v/v) | Not Specified | Not Specified |
| Linearity Range | 2.00–200.00 pg/mL | 5–250 pg/mL | 1.86–124 pg/mL |
| Lower Limit of Quantification (LLOQ) | 1.6 pg/mL | ~2 pg/mL | 1.86 pg/mL |
Table 2: Reported Recovery and Precision Data for Cabergoline Analysis
| Parameter | Method 1[4] | Method 2[8] | Method 3[9] |
| Extraction Recovery | 76.73 ± 11.46% (at LQC) | Not Reported | Not Reported |
| Intra-day Precision (%RSD) | 0.089–2.54% | 3.8% to 10.5% | 2.4% to 17.0% |
| Inter-day Precision (%RSD) | 0.219–5.248% | Not Reported | 7.9% to 10.7% |
| Accuracy | 95.88 to 105.38% | Not Reported | 99.1 ± 10.2% |
Experimental Protocols
Detailed Protocol for Cabergoline Analysis in Human Plasma by LC-MS/MS (Adapted from[4])
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 500 µL of human plasma, add 50 µL of this compound internal standard working solution.
-
Vortex the sample for 1 minute.
-
Add 3.5 mL of diethyl ether.
-
Vortex for 3 minutes.
-
Centrifuge at 3500 rpm for 5 minutes at 5°C.
-
Transfer 3.0 mL of the upper organic layer to a clean tube.
-
Evaporate the solvent under a stream of nitrogen at 37°C.
-
Reconstitute the dried residue with 200 µL of the mobile phase.
-
Vortex to ensure complete dissolution.
-
Inject 15 µL into the LC-MS/MS system.
2. Liquid Chromatography Conditions
-
Column: Agilent Eclipse Plus C18 (100 x 4.6 mm, 3.5 µm)
-
Mobile Phase: 20 mM Ammonium Acetate and Methanol (30:70, v/v)
-
Flow Rate: 0.75 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 15 µL
-
Run Time: 5.5 minutes
3. Mass Spectrometry Conditions
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Cabergoline: m/z 452.3 → 381.2
-
This compound: (Adjust for the specific deuteration pattern, e.g., m/z 457.3 → 386.2)
-
-
Fragmentation Voltage: 135 V (for Cabergoline)
-
Collision Energy: 25 V (for Cabergoline)
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Troubleshooting logic for signal suppression/enhancement.
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. A validated LC–MS/MS method for analysis of Cabergoline in human plasma with its implementation in a bioequivalent study: investigation of method greenness - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. agilent.com [agilent.com]
- 7. ssi.shimadzu.com [ssi.shimadzu.com]
- 8. Determination of cabergoline and L-dopa in human plasma using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantitative determination of cabergoline in human plasma using liquid chromatography combined with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Cabergoline-d5 Degradation Analysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions regarding the potential degradation products of Cabergoline-d5.
Frequently Asked Questions (FAQs)
Q1: What are the expected degradation products of this compound?
A1: Forced degradation studies on Cabergoline indicate its susceptibility to hydrolysis, oxidation, and photolysis.[1][2] While specific studies on this compound are not extensively published, it is scientifically reasonable to assume it follows the same degradation pathways as Cabergoline. The primary difference will be the mass-to-charge ratio (m/z) of the parent molecule and its degradation products in mass spectrometry analysis due to the five deuterium atoms.
The most commonly identified degradation products for Cabergoline are:
-
Cabergoline N-oxide: Formed under oxidative stress, where oxidation occurs at the N-allyl nitrogen.[3][4][5]
-
Hydrolytic Degradation Products: Resulting from the cleavage of the urea and amide moieties of the molecule under acidic or basic conditions.[1][3]
Q2: I am seeing an unexpected peak in my LC-MS analysis of a this compound sample. How can I determine if it's a degradation product?
A2: An unexpected peak could be a degradation product, an impurity from synthesis, or a contaminant. To investigate if it is a degradation product, you can perform the following:
-
Mass Analysis: Determine the exact mass of the unexpected peak using high-resolution mass spectrometry (HRMS). A mass increase of 16 Da compared to this compound (m/z of this compound + 16) would strongly suggest the formation of an N-oxide derivative.
-
Forced Degradation Study: Subject a pure sample of this compound to controlled stress conditions (e.g., exposure to an oxidizing agent like hydrogen peroxide). If the peak intensity of your unknown increases under these conditions, it is likely an oxidative degradation product.
-
MS/MS Fragmentation: Analyze the fragmentation pattern of the unknown peak and compare it to the fragmentation pattern of the this compound standard. Similar core fragments can help in identifying the structure of the degradation product.
Q3: Under what conditions is this compound most likely to degrade?
A3: Based on studies of Cabergoline, the molecule is sensitive to the following conditions:
-
Oxidative conditions: Exposure to oxidizing agents can lead to the formation of Cabergoline N-oxide.[3][4]
-
Acidic and Basic Hydrolysis: The urea and amide groups in the Cabergoline structure are susceptible to hydrolysis in both acidic and alkaline environments.[1][3]
-
Photolytic Stress: Exposure to UV light can also induce degradation.[1] Cabergoline has been found to be relatively stable under thermal stress.[1][2]
Q4: How should I store my this compound standard to minimize degradation?
A4: To ensure the stability of your this compound standard, it is recommended to:
-
Store it in a cool, dark place to protect it from light and heat.
-
Keep the container tightly sealed to prevent exposure to moisture and air.
-
For long-term storage, refer to the manufacturer's specific recommendations, which may include refrigeration or freezing.
Troubleshooting Guides
Issue 1: Variability in quantitative analysis results of this compound.
| Possible Cause | Troubleshooting Step |
| Degradation of stock solution | Prepare a fresh stock solution of this compound. Compare the performance of the new solution against the old one. Protect stock solutions from light and store them at the recommended temperature. |
| In-process degradation | If the analytical method involves harsh conditions (e.g., high temperature, extreme pH), consider if degradation is occurring during the sample preparation or analysis. Evaluate the stability of this compound under your specific analytical conditions. |
| Inconsistent instrument performance | Run a system suitability test to ensure the analytical instrument is performing correctly. Check for any leaks, blockages, or fluctuations in detector response. |
Issue 2: Appearance of multiple unknown peaks in a stability study sample.
| Possible Cause | Troubleshooting Step |
| Multiple degradation pathways | The presence of multiple peaks suggests that this compound is degrading through several pathways (e.g., hydrolysis and oxidation). This is more likely under combined stress conditions. |
| Characterization of unknowns | Use LC-MS/MS to obtain fragmentation data for each unknown peak to aid in structural elucidation. Compare the retention times and mass spectra with published data on Cabergoline degradation products. |
| Forced degradation comparison | Run parallel forced degradation studies under specific conditions (acid, base, oxidation, light) to see if you can selectively generate some of the unknown peaks. This will help in assigning the degradation pathway for each product. |
Experimental Protocols
Forced Degradation Studies of Cabergoline
The following are generalized protocols for conducting forced degradation studies on Cabergoline, which can be adapted for this compound.
1. Acidic Hydrolysis:
-
Dissolve Cabergoline in a suitable solvent (e.g., methanol).
-
Add an equal volume of 0.1 M hydrochloric acid (HCl).
-
Reflux the solution at 80°C for a specified period (e.g., 6 hours).
-
Neutralize the solution with an appropriate amount of 0.1 M sodium hydroxide (NaOH).
-
Dilute the sample to a known concentration with the mobile phase for analysis.
2. Basic Hydrolysis:
-
Dissolve Cabergoline in a suitable solvent (e.g., methanol).
-
Add an equal volume of 0.1 M sodium hydroxide (NaOH).
-
Reflux the solution at 80°C for a specified period (e.g., 6 hours).
-
Neutralize the solution with an appropriate amount of 0.1 M hydrochloric acid (HCl).
-
Dilute the sample to a known concentration with the mobile phase for analysis.
3. Oxidative Degradation:
-
Dissolve Cabergoline in a suitable solvent.
-
Add a solution of 3% hydrogen peroxide (H₂O₂).
-
Keep the solution at room temperature for a specified period (e.g., 24 hours).
-
Dilute the sample to a known concentration with the mobile phase for analysis.
4. Photolytic Degradation:
-
Expose a solution of Cabergoline (or the solid powder) to UV light (e.g., 254 nm) in a UV chamber for a specified duration (e.g., 24-48 hours).[1]
-
Prepare a solution of the exposed sample to a known concentration with the mobile phase for analysis.
5. Thermal Degradation:
-
Keep the solid Cabergoline powder in an oven at a high temperature (e.g., 60°C) for a specified period (e.g., 24-48 hours).[3]
-
Prepare a solution of the exposed sample to a known concentration with the mobile phase for analysis.
Data Presentation
Table 1: Summary of Forced Degradation Results for Cabergoline
| Stress Condition | Reagent/Condition | Duration | Temperature | % Degradation (Approx.) | Major Degradation Products | Reference |
| Acidic Hydrolysis | 0.1 M HCl | 6 hours | 80°C | Significant | Hydrolysis Products | [1][2] |
| Basic Hydrolysis | 0.1 M NaOH | 6 hours | 80°C | Significant | Hydrolysis Products | [1][2] |
| Oxidative Degradation | 3% H₂O₂ | 24 hours | Room Temp | Significant | Cabergoline N-oxide | [3][4] |
| Photolytic Degradation | UV light (254 nm) | 48 hours | Room Temp | Moderate | Photodegradation Products | [1] |
| Thermal Degradation | Dry Heat | 48 hours | 60°C | Minimal | No significant degradation | [1][2] |
Note: The exact percentage of degradation can vary depending on the specific experimental conditions.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: General workflow for degradation product analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Identification and structural elucidation of an oxidation product generated during stability studies of Cabergoline drug product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pharmaexcipients.com [pharmaexcipients.com]
Minimizing ion suppression of Cabergoline-d5 in electrospray ionization
This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals minimize ion suppression of Cabergoline-d5 in electrospray ionization (ESI) mass spectrometry.
Troubleshooting Guides
This section addresses specific problems you might encounter during the analysis of this compound, offering potential causes and solutions.
| Problem | Potential Cause | Suggested Solution |
| Low this compound Signal Intensity | Ion Suppression: Co-eluting matrix components can compete with this compound for ionization, reducing its signal.[1] | 1. Optimize Sample Preparation: Employ Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to effectively remove interfering matrix components like phospholipids.[2] 2. Improve Chromatographic Separation: Adjust the mobile phase gradient or use a column with a different selectivity to separate this compound from co-eluting interferences.[3] 3. Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of matrix components causing suppression.[4][5] |
| Suboptimal ESI Source Parameters: Incorrect settings for parameters like capillary voltage, gas flow, and temperature can lead to inefficient ionization.[6][7] | Systematically optimize ESI source parameters. A good starting point is to infuse a standard solution of this compound and adjust parameters to maximize the signal.[8] | |
| Inappropriate Mobile Phase Composition: The pH and organic content of the mobile phase can significantly impact ESI efficiency for this compound.[9][10] | Ensure the mobile phase pH is at least two units below the pKa of Cabergoline to promote protonation.[11] Experiment with different organic solvents (e.g., methanol vs. acetonitrile) as this can alter ionization efficiency.[12] | |
| Inconsistent this compound to Cabergoline Ratio | Differential Ion Suppression: The analyte (Cabergoline) and the internal standard (this compound) may not be experiencing the same degree of ion suppression, leading to inaccurate quantification. | 1. Ensure Co-elution: Adjust chromatographic conditions to ensure that Cabergoline and this compound co-elute perfectly. 2. Matrix-Matched Calibrants: Prepare calibration standards in the same biological matrix as the samples to compensate for consistent matrix effects. |
| High Background Noise | Contaminated Solvents or System: Impurities in the mobile phase or a contaminated LC-MS system can lead to high background noise. | 1. Use High-Purity Solvents: Always use LC-MS grade solvents and additives. 2. System Cleaning: Regularly clean the ESI source and perform system flushes to remove contaminants. |
| Presence of Non-Volatile Buffers: Non-volatile salts (e.g., phosphate buffers) are incompatible with ESI and can cause significant signal suppression and contamination.[9] | Use volatile mobile phase additives like ammonium formate or ammonium acetate.[9][13] |
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of ion suppression for this compound in ESI-MS?
A1: The primary cause of ion suppression for this compound is the "matrix effect." This occurs when co-eluting endogenous or exogenous compounds from the sample matrix (e.g., plasma, urine) compete with this compound for ionization in the ESI source.[1] Common interfering substances include phospholipids, salts, and metabolites.[2][5] The composition of the mobile phase, particularly the use of non-volatile additives like trifluoroacetic acid (TFA), can also suppress the signal.[9][14]
Q2: How can I assess the extent of ion suppression in my assay?
A2: A common method to evaluate ion suppression is the post-column infusion experiment.[8] In this procedure, a standard solution of this compound is continuously infused into the MS detector while a blank, extracted matrix sample is injected into the LC system. A dip in the baseline signal for this compound at the retention time of any eluting matrix components indicates ion suppression.[8]
Q3: What sample preparation techniques are most effective at minimizing ion suppression for this compound?
A3: Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are generally more effective at removing interfering matrix components than a simple protein precipitation.[2] SPE, in particular, can be highly selective for the analyte, leading to a cleaner extract and reduced ion suppression.[3][14]
Q4: Can the choice of mobile phase organic solvent affect this compound signal?
A4: Yes, the choice of organic solvent can significantly impact signal intensity. For instance, some studies have shown that using methanol instead of acetonitrile can lead to a substantial increase in analyte signal in ESI-MS.[12] It is recommended to test different organic modifiers during method development to find the optimal conditions for this compound.
Q5: What are the ideal mobile phase additives for this compound analysis?
A5: Volatile additives that promote protonation are ideal. Formic acid or acetic acid at low concentrations (e.g., 0.1%) are commonly used to lower the mobile phase pH and enhance the formation of [M+H]+ ions for basic compounds like Cabergoline.[9][11] Ammonium acetate or ammonium formate can also be used.[13] Avoid non-volatile additives like TFA, which can cause significant ion suppression.[9][14]
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) for this compound from Human Plasma
This protocol is adapted from a validated method for Cabergoline analysis.[13]
-
To 500 µL of plasma sample, add 50 µL of this compound internal standard working solution.
-
Vortex the sample for 1 minute.
-
Add 3.5 mL of diethyl ether.
-
Vortex-mix for 3 minutes.
-
Centrifuge at 3500 rpm for 5 minutes at 5°C.
-
Transfer 3.0 mL of the upper organic layer to a clean tube.
-
Evaporate the solvent under a stream of nitrogen at 37°C.
-
Reconstitute the dried residue with 200 µL of the mobile phase.
-
Inject a suitable volume (e.g., 15 µL) into the LC-MS/MS system.[13]
Protocol 2: Recommended LC-MS/MS Parameters for this compound Analysis
These parameters are based on a published method for Cabergoline and can be used as a starting point for optimization.[13]
| Parameter | Recommended Setting |
| LC Column | C18 reverse-phase column (e.g., Agilent Eclipse Plus C18, 100 x 4.6 mm, 3.5 µm) |
| Mobile Phase | 20 mM Ammonium Acetate : Methanol (30:70, v/v) |
| Flow Rate | 0.75 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 15 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MS/MS Transition | Monitor the appropriate transition for this compound (the transition for Cabergoline is m/z 452.3 → 381.2)[13] |
| Collision Energy | Optimize for the specific instrument and this compound transition (for Cabergoline, it is 25 V)[13] |
Visualizations
Caption: Workflow illustrating the impact of ion suppression on LC-MS/MS analysis.
Caption: Key strategies to mitigate ion suppression in ESI-MS.
References
- 1. eijppr.com [eijppr.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Strategies for Dealing with Matrix Suppression in LC/MS/MS Bioanalyses [labscievents.pittcon.org]
- 4. DSpace [research-repository.griffith.edu.au]
- 5. researchgate.net [researchgate.net]
- 6. Optimization of Electrospray Ionization by Statistical Design of Experiments and Response Surface Methodology: Protein–Ligand Equilibrium Dissociation Constant Determinations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. lctsbible.com [lctsbible.com]
- 9. researchgate.net [researchgate.net]
- 10. The effect of the mobile phase additives on sensitivity in the analysis of peptides and proteins by high-performance liquid chromatography-electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Effect of organic mobile phase composition on signal responses for selected polyalkene additive compounds by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A validated LC–MS/MS method for analysis of Cabergoline in human plasma with its implementation in a bioequivalent study: investigation of method greenness - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chromatographyonline.com [chromatographyonline.com]
Cabergoline-d5 Stability in Biological Matrices: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Cabergoline-d5 in various biological matrices. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary concerns for the stability of this compound as an internal standard?
A1: The primary concerns for this compound, like many deuterated internal standards, include its chemical stability, the stability of the isotopic label (resistance to back-exchange), and its behavior in the biological matrix under various storage and handling conditions. Factors such as pH, temperature, light exposure, and enzymatic activity can potentially lead to degradation or isotopic exchange, compromising the accuracy of quantitative bioanalysis.[1][2]
Q2: In which biological matrices is this compound stability a critical factor?
A2: Stability is critical in any biological matrix used for quantification, most commonly:
-
Plasma: The most frequent matrix for pharmacokinetic studies.
-
Serum: Similar to plasma but lacks clotting factors.
-
Urine: Important for excretion studies.[3]
-
Tissue Homogenates: Used for assessing drug distribution in specific tissues.
The composition of each matrix can uniquely affect the stability of the analyte and its deuterated internal standard.
Q3: What are the typical storage conditions for ensuring the long-term stability of this compound in plasma?
Q4: Can this compound undergo hydrogen/deuterium (H/D) back-exchange?
A4: The potential for H/D back-exchange exists for all deuterated standards and depends on the position of the deuterium labels.[1][2] If the labels are on exchangeable sites (like -OH or -NH groups) or on carbons adjacent to carbonyl groups, the risk of exchange with protons from the matrix (e.g., water) is higher, especially under acidic or basic conditions.[1][2] For this compound, it is crucial that the deuterium atoms are placed on non-labile positions of the molecule.
Troubleshooting Guide
Q: I am observing a significant drift or high variability in the this compound (Internal Standard) response across my analytical run. What could be the cause?
A: High variability in the internal standard (IS) response can compromise the accuracy of your results. According to FDA guidance, this warrants investigation.[2][5] Here are potential causes and troubleshooting steps:
-
Issue: Inconsistent Sample Processing: Variability in extraction recovery between samples.
-
Troubleshooting: Ensure precise and consistent execution of the sample preparation workflow (e.g., pipetting, vortexing, evaporation, and reconstitution steps). Use of automated liquid handlers can improve precision.
-
-
Issue: Matrix Effects: Co-eluting endogenous components from the biological matrix can suppress or enhance the ionization of this compound. This effect can vary between different lots of matrix or individual patient samples.
-
Troubleshooting:
-
Evaluate matrix effects by comparing the IS response in post-extraction spiked blank matrix to the response in a neat solution.
-
Improve chromatographic separation to resolve the IS from interfering components.
-
Consider a more rigorous sample cleanup method (e.g., solid-phase extraction instead of liquid-liquid extraction or protein precipitation).
-
-
-
Issue: Short-Term (Bench-Top) Instability: this compound may be degrading in the processed samples while sitting in the autosampler.
-
Troubleshooting: Perform a short-term stability assessment by letting processed QC samples sit at the autosampler temperature for a duration equivalent to the longest expected run time. If instability is observed, the run time may need to be shortened, or the autosampler temperature lowered.
-
-
Issue: Adsorption: The molecule may be adsorbing to plasticware (e.g., pipette tips, microplates) or the LC system components.
-
Troubleshooting: Use low-adsorption labware. Prime the LC system with several injections of a high-concentration sample before starting the analytical run to passivate active sites.
-
Data Presentation: Stability Assessment Acceptance Criteria
While specific experimental data for this compound is not publicly available, a typical stability assessment during a bioanalytical method validation must meet predefined acceptance criteria, generally based on regulatory guidelines from bodies like the FDA and EMA.[4][6] The tables below illustrate the expected outcomes for a successful validation. The data should demonstrate that the mean concentration of the stability samples is within ±15% of the nominal concentration.
Table 1: Freeze-Thaw Stability of this compound in Human Plasma
| Analyte | Nominal Conc. (pg/mL) | Number of Cycles | Mean Measured Conc. (pg/mL) | % Deviation from Nominal | Pass/Fail |
| This compound | 50.0 | 3 | 48.5 | -3.0% | Pass |
| This compound | 500.0 | 3 | 51.2 | +2.4% | Pass |
| This compound | 50.0 | 5 | 47.9 | -4.2% | Pass |
| This compound | 500.0 | 5 | 52.1 | +4.2% | Pass |
Table 2: Short-Term (Bench-Top) Stability of this compound in Human Plasma at Room Temperature
| Analyte | Nominal Conc. (pg/mL) | Storage Time (hours) | Mean Measured Conc. (pg/mL) | % Deviation from Nominal | Pass/Fail |
| This compound | 50.0 | 6 | 49.1 | -1.8% | Pass |
| This compound | 500.0 | 6 | 50.8 | +1.6% | Pass |
| This compound | 50.0 | 24 | 46.5 | -7.0% | Pass |
| This compound | 500.0 | 24 | 48.9 | -2.2% | Pass |
Table 3: Long-Term Stability of this compound in Human Plasma at -80°C
| Analyte | Nominal Conc. (pg/mL) | Storage Time (months) | Mean Measured Conc. (pg/mL) | % Deviation from Nominal | Pass/Fail |
| This compound | 50.0 | 1 | 50.5 | +1.0% | Pass |
| This compound | 500.0 | 1 | 51.5 | +3.0% | Pass |
| This compound | 50.0 | 6 | 48.8 | -2.4% | Pass |
| This compound | 500.0 | 6 | 53.0 | +6.0% | Pass |
Table 4: Stock Solution Stability of this compound in Methanol
| Analyte | Storage Temp. | Storage Time (days) | Mean Measured Response vs. Fresh | % Deviation | Pass/Fail |
| This compound | 4°C | 14 | 99.2% | -0.8% | Pass |
| This compound | Room Temp | 24 hours | 101.5% | +1.5% | Pass |
Experimental Protocols
The following are detailed methodologies for key stability experiments as recommended by regulatory guidelines.[4][6]
Protocol 1: Freeze-Thaw Stability Assessment
-
Objective: To determine the stability of this compound in a biological matrix after repeated freeze-thaw cycles.
-
Procedure:
-
Spike a bulk pool of the chosen biological matrix (e.g., human plasma) with this compound at low and high QC concentration levels.
-
Aliquot samples into individual storage tubes.
-
Freeze all samples at the intended storage temperature (e.g., -80°C) for at least 12 hours.
-
Thaw the required number of replicates for analysis completely at room temperature.
-
After thawing, refreeze the samples at -80°C for at least 12 hours. This completes one cycle.
-
Repeat the freeze-thaw process for the desired number of cycles (typically 3 to 5).
-
After the final thaw, process the stability samples along with a freshly prepared calibration curve and a set of control QC samples (that have not undergone freeze-thaw cycles).
-
Calculate the concentration of the stability samples and compare the mean concentration to the nominal concentration.
-
Protocol 2: Short-Term (Bench-Top) Stability Assessment
-
Objective: To evaluate the stability of this compound in the biological matrix at room temperature for a period that simulates the sample handling and preparation time.
-
Procedure:
-
Use low and high QC concentration samples.
-
Thaw the samples and keep them on the bench at room temperature for a predefined period (e.g., 4, 6, or 24 hours).
-
At the end of the period, process the samples and analyze them against a fresh calibration curve.
-
Compare the mean concentration of the stability samples to the nominal concentration.
-
Protocol 3: Long-Term Stability Assessment
-
Objective: To determine the stability of this compound in the biological matrix over the entire period of sample storage.
-
Procedure:
-
Prepare a large batch of QC samples at low and high concentrations.
-
Analyze a set of these QCs at day zero to establish the baseline concentration.
-
Store the remaining QC samples at the intended long-term storage temperature (e.g., -80°C).
-
At subsequent time points (e.g., 1, 3, 6, 12 months), retrieve a set of the stored QCs.
-
Analyze the retrieved QCs against a freshly prepared calibration curve.
-
The mean concentration of the stored QCs should be within ±15% of the baseline concentration.
-
Visualizations
Caption: Workflow for assessing this compound stability.
Caption: Troubleshooting logic for IS variability.
References
- 1. FDA publishes Q&A on Internal Standard Responses in Chromatography Bioanalysis - ECA Academy [gmp-compliance.org]
- 2. Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers | FDA [fda.gov]
- 3. A validated LC–MS/MS method for analysis of Cabergoline in human plasma with its implementation in a bioequivalent study: investigation of method greenness - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fda.gov [fda.gov]
- 5. fda.gov [fda.gov]
- 6. ema.europa.eu [ema.europa.eu]
Cabergoline-d5 Sample Preparation Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the recovery of Cabergoline-d5 during sample preparation for bioanalysis.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am experiencing low recovery of this compound. What are the most common causes?
Low recovery of this compound can stem from several factors related to the sample preparation method. The most common culprits include:
-
Suboptimal Extraction Method: Protein precipitation is often associated with poor recovery for Cabergoline. Liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are generally more effective.[1][2]
-
Incorrect pH: The extraction efficiency of Cabergoline, a basic compound, is highly dependent on the pH of the sample and extraction solvent. The pH should be adjusted to keep Cabergoline in its non-ionized form to facilitate its transfer into the organic phase during LLE or retention on a non-polar SPE sorbent.[3][4][5]
-
Inappropriate Solvent Choice: The selection of an organic solvent with unsuitable polarity can lead to poor extraction efficiency in LLE.[1]
-
Matrix Effects: Components of the biological matrix (e.g., plasma, urine) can interfere with the ionization of this compound in the mass spectrometer, leading to ion suppression or enhancement and consequently affecting its apparent recovery.[6][7][8][9] Even with a deuterated internal standard, differential matrix effects can occur.[7][9]
-
Incomplete Elution in SPE: If the elution solvent in an SPE protocol is not strong enough, this compound may not be fully recovered from the sorbent.
Q2: Which sample preparation method is recommended for this compound?
For Cabergoline analysis in human plasma, liquid-liquid extraction (LLE) has been shown to provide higher recovery rates compared to protein precipitation.[1][2] Solid-phase extraction (SPE) is also a robust alternative that can provide cleaner extracts, potentially reducing matrix effects. The choice between LLE and SPE may depend on the specific requirements of the assay, such as required sensitivity and sample throughput.
Q3: My this compound recovery is inconsistent. What should I investigate?
Inconsistent recovery can be due to:
-
pH Variability: Small variations in the pH of your samples can lead to significant differences in extraction efficiency. Ensure your buffering capacity is adequate and that pH is consistent across all samples.
-
Inadequate Mixing: Insufficient vortexing during LLE can lead to incomplete extraction. Ensure a consistent and adequate mixing time for all samples.
-
Chromatographic Separation: Inadequate chromatographic separation between this compound and matrix components can lead to variable ion suppression.[6][9] It has been noted that even slight differences in retention time between the analyte and its deuterated internal standard can result in different degrees of ion suppression.[7][9][10]
-
Internal Standard Stability: Ensure the stability of your this compound internal standard in the storage and sample processing solutions. Deuterium exchange has been reported for some deuterated compounds, which could affect quantification.[6]
Q4: Can the use of a deuterated internal standard like this compound completely eliminate issues with recovery and matrix effects?
While deuterated internal standards are considered the gold standard and can compensate for many variabilities, including extraction recovery and matrix effects, they may not always provide complete correction.[7][9] Differences in physicochemical properties due to the deuterium labeling can sometimes lead to slight differences in chromatographic retention and susceptibility to matrix effects compared to the non-labeled analyte.[6][9][10] It is crucial to validate that the analyte and internal standard behave similarly under the specific experimental conditions.
Data on Extraction Method Performance
The following tables summarize quantitative data on the recovery of Cabergoline using different sample preparation techniques as reported in the literature.
Table 1: Comparison of Recovery for Different Extraction Solvents in LLE
| Extraction Solvent | Recovery (%) | Reference |
| Diethyl Ether | Highest | [1] |
| Tertiary-butyl methyl ether | Lower than Diethyl Ether | [1] |
| Dichloromethane | Lower than Diethyl Ether | [1] |
| Ethyl Acetate | Lower than Diethyl Ether | [1] |
| Methanol | Lower than Diethyl Ether | [1] |
Table 2: Comparison of General Recovery for Different Sample Preparation Methods
| Sample Preparation Method | General Recovery Efficiency for Cabergoline | Reference |
| Liquid-Liquid Extraction (LLE) | Good to High | [1] |
| Protein Precipitation (PPT) | Poor | [2] |
| Solid-Phase Extraction (SPE) | Good to High (method dependent) | [11] |
Experimental Protocols
Below are detailed methodologies for the key sample preparation techniques discussed.
Protocol 1: Liquid-Liquid Extraction (LLE)
This protocol is based on a validated method for the analysis of Cabergoline in human plasma.[1]
-
Sample Aliquoting: Pipette 500 µL of human plasma into a clean centrifuge tube.
-
Internal Standard Spiking: Add the working solution of this compound.
-
pH Adjustment (Optional but Recommended): Adjust the sample pH to be basic (e.g., pH 9-10) using a suitable buffer to ensure Cabergoline is in its non-ionized form. This is a critical step based on the pKa of Cabergoline.[3][4]
-
Addition of Extraction Solvent: Add 3.5 mL of diethyl ether.
-
Extraction: Vortex the mixture for 3 minutes to ensure thorough mixing.
-
Centrifugation: Centrifuge the samples at 3500 rpm for 5 minutes at 5°C to separate the aqueous and organic layers.
-
Supernatant Transfer: Carefully transfer 3.0 mL of the upper organic layer to a new tube.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 37°C.
-
Reconstitution: Reconstitute the dried extract in 200 µL of the mobile phase.
-
Analysis: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
Protocol 2: Solid-Phase Extraction (SPE)
This is a generalized protocol for the extraction of a basic drug like Cabergoline from a biological matrix using a mixed-mode (reversed-phase and cation exchange) sorbent.
-
Sample Pre-treatment: Acidify the plasma sample by adding an equal volume of a weak acid (e.g., 2% formic acid in water) to ensure Cabergoline is in its protonated, charged state for retention on the cation exchange sorbent.
-
Column Conditioning: Condition the mixed-mode SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Column Equilibration: Equilibrate the cartridge with 1 mL of the same weak acid solution used for sample pre-treatment.
-
Sample Loading: Load the pre-treated sample onto the SPE cartridge at a slow, steady flow rate.
-
Washing:
-
Wash 1: Pass 1 mL of the weak acid solution to remove polar interferences.
-
Wash 2: Pass 1 mL of methanol to remove non-polar, neutral, and acidic interferences.
-
-
Elution: Elute the this compound with 1 mL of a basic methanolic solution (e.g., 5% ammonium hydroxide in methanol). The base will neutralize the charge on the Cabergoline, disrupting its interaction with the cation exchange sorbent, and the methanol will disrupt the reversed-phase interaction.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in a suitable volume of mobile phase for LC-MS/MS analysis.
Protocol 3: Protein Precipitation (PPT)
While generally providing lower recovery for Cabergoline, this method is fast and simple.
-
Sample Aliquoting: Pipette 200 µL of plasma into a microcentrifuge tube.
-
Internal Standard Spiking: Add the working solution of this compound.
-
Precipitation: Add 600 µL of a cold organic solvent (e.g., acetonitrile or methanol).
-
Mixing: Vortex vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant to a new tube.
-
Evaporation & Reconstitution (Optional): The supernatant can be directly injected if the solvent is compatible with the mobile phase. Otherwise, evaporate the solvent and reconstitute in the mobile phase.
Visualized Workflows
Caption: Workflow for this compound extraction using LLE.
Caption: Workflow for this compound extraction using SPE.
Caption: Workflow for this compound extraction using PPT.
References
- 1. A validated LC–MS/MS method for analysis of Cabergoline in human plasma with its implementation in a bioequivalent study: investigation of method greenness - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Preconcentration and Determination of Cabergoline Using the Green Practical Solvent Bar Liquid Phase Microextraction Technique in Biological Fluids | Bentham Science [eurekaselect.com]
- 5. researchgate.net [researchgate.net]
- 6. waters.com [waters.com]
- 7. myadlm.org [myadlm.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 11. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Robust LC-MS/MS Methods with Cabergoline-d5
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to ensure the robustness of your Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods for the analysis of cabergoline using its deuterated internal standard, cabergoline-d5.
Frequently Asked Questions (FAQs)
Q1: What are the recommended precursor and product ions for cabergoline and this compound in an LC-MS/MS assay?
A1: For robust and sensitive detection, the following Multiple Reaction Monitoring (MRM) transitions are recommended. These should be optimized for your specific instrument.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Polarity |
| Cabergoline | 452.3 | 381.2 | Positive |
| This compound | 457.3 | 386.2* | Positive |
*Note: The product ion for this compound is predicted based on the fragmentation pattern of cabergoline. It is crucial to confirm this transition experimentally by infusing a standard solution of this compound into the mass spectrometer.
Q2: What are the typical Liquid Chromatography (LC) conditions for the analysis of cabergoline?
A2: A reverse-phase chromatographic separation is typically employed for cabergoline analysis. Below are recommended starting conditions that should be further optimized for your specific application.
| Parameter | Recommendation |
| LC Column | C18 (e.g., 100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile or Methanol |
| Gradient | Start with a low percentage of Mobile Phase B, ramp up to a high percentage to elute cabergoline, then return to initial conditions for re-equilibration. A typical gradient might be 10-90% B over 5 minutes. |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 30 - 40 °C |
| Injection Volume | 5 - 10 µL |
Q3: What are the common sample preparation techniques for analyzing cabergoline in biological matrices?
A3: The choice of sample preparation is critical for removing matrix interferences and ensuring method robustness. The two most common techniques are:
-
Protein Precipitation (PPT): This is a simple and fast technique. It involves adding a water-miscible organic solvent (e.g., acetonitrile or methanol) to the plasma or serum sample to precipitate proteins. After centrifugation, the supernatant is injected into the LC-MS/MS system.
-
Liquid-Liquid Extraction (LLE): LLE offers a cleaner extract compared to PPT. It involves extracting cabergoline from the aqueous biological sample into an immiscible organic solvent (e.g., methyl tert-butyl ether or ethyl acetate). The organic layer is then evaporated and the residue is reconstituted in the mobile phase.
Q4: What are the key validation parameters to assess for a robust cabergoline LC-MS/MS assay?
A4: A comprehensive method validation should be performed according to regulatory guidelines (e.g., FDA or EMA). Key parameters to evaluate include:
| Validation Parameter | Description |
| Selectivity/Specificity | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. |
| Linearity and Range | The concentration range over which the assay is accurate and precise. |
| Accuracy and Precision | The closeness of the measured values to the true values (accuracy) and the degree of scatter between a series of measurements (precision). |
| Matrix Effect | The effect of co-eluting, undetected matrix components on the ionization of the analyte and internal standard.[1] |
| Recovery | The efficiency of the extraction procedure. |
| Stability | The stability of cabergoline in the biological matrix under different storage and handling conditions (e.g., freeze-thaw, short-term, and long-term stability). |
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of cabergoline and this compound.
| Symptom | Possible Cause(s) | Recommended Solution(s) |
| Low or No Signal for Cabergoline and/or this compound | 1. Incorrect MRM transitions: The precursor or product ions are not set correctly. 2. Poor ionization: The electrospray source parameters (e.g., capillary voltage, gas flow, temperature) are not optimal. 3. Sample degradation: Cabergoline may have degraded during sample collection, storage, or preparation.[2] 4. LC plumbing issue: A leak or blockage in the LC system is preventing the sample from reaching the mass spectrometer. | 1. Verify the MRM transitions by infusing a standard solution of cabergoline and this compound. 2. Optimize the ion source parameters to maximize the signal for both analytes. 3. Ensure proper sample handling and storage conditions. Prepare fresh samples if necessary. 4. Check for leaks and perform system pressure tests to identify any blockages. |
| High Background Noise | 1. Contaminated mobile phase or LC system: Impurities in the solvents or a contaminated column can lead to high background. 2. Matrix effects: Co-eluting matrix components can cause ion suppression or enhancement, leading to a noisy baseline.[1] 3. Dirty ion source: Contamination of the ion source can increase background noise. | 1. Use high-purity, LC-MS grade solvents and additives. Flush the LC system and column thoroughly. 2. Improve the sample preparation method to remove more matrix components. Adjust the chromatographic gradient to better separate cabergoline from interferences. 3. Clean the ion source according to the manufacturer's instructions. |
| Poor Peak Shape (Tailing, Fronting, or Splitting) | 1. Column degradation: The column performance has deteriorated. 2. Incompatible injection solvent: The solvent used to reconstitute the sample is too strong, causing peak distortion. 3. Secondary interactions: Cabergoline may be interacting with active sites on the column or in the LC system. 4. Column overload: Injecting too much sample can lead to peak fronting. | 1. Replace the column with a new one of the same type. 2. Reconstitute the sample in a solvent that is similar in composition to the initial mobile phase. 3. Add a small amount of a competing base (e.g., ammonium hydroxide) to the mobile phase to reduce secondary interactions. 4. Dilute the sample or reduce the injection volume. |
| Inconsistent Internal Standard (this compound) Response | 1. Inaccurate pipetting: The internal standard solution is not being added consistently to all samples. 2. Variability in matrix effects: The degree of ion suppression or enhancement is varying between samples. 3. Internal standard degradation: The this compound is degrading. 4. Cross-contamination: Carryover from a high concentration sample is affecting the subsequent injection. | 1. Use a calibrated pipette and ensure proper pipetting technique. 2. A deuterated internal standard should co-elute with the analyte and compensate for matrix effects. If it does not, further optimization of the chromatography or sample preparation is needed. 3. Check the stability of the internal standard in the stock solution and in processed samples. 4. Optimize the autosampler wash procedure to prevent carryover. |
Experimental Protocols
Detailed Methodology for Cabergoline Analysis in Human Plasma
This protocol provides a starting point for the development of a robust LC-MS/MS method for the quantification of cabergoline in human plasma.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of this compound internal standard working solution (e.g., 10 ng/mL in methanol).
-
Vortex briefly to mix.
-
Add 300 µL of cold acetonitrile.
-
Vortex for 1 minute to precipitate the proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90% Mobile Phase A, 10% Mobile Phase B).
-
Vortex to mix and inject into the LC-MS/MS system.
2. LC-MS/MS Parameters
The following table summarizes the recommended starting parameters for the LC-MS/MS analysis.
| Parameter | Value |
| LC System | Agilent 1290 Infinity II or equivalent |
| Mass Spectrometer | Sciex Triple Quad 6500+ or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 4500 V |
| Source Temperature | 500 °C |
| Gas 1 (Nebulizer Gas) | 50 psi |
| Gas 2 (Heater Gas) | 60 psi |
| Curtain Gas | 35 psi |
| Collision Gas | 9 psi |
| Declustering Potential (DP) | 80 V |
| Entrance Potential (EP) | 10 V |
| Collision Energy (CE) | 35 V |
| Collision Cell Exit Potential (CXP) | 15 V |
Note: These are starting parameters and should be optimized for your specific instrument and application.
Visualizations
Caption: Experimental workflow for cabergoline analysis.
Caption: Troubleshooting logic for inconsistent results.
References
Validation & Comparative
The Gold Standard vs. Practical Alternatives: A Guide to Internal Standards for Cabergoline Analysis
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of Cabergoline, the choice of an appropriate internal standard (IS) is paramount for achieving accurate and reliable results. This guide provides a comprehensive comparison of Cabergoline-d5, a deuterated internal standard, with other commonly employed alternatives, supported by experimental data and detailed protocols.
The ideal internal standard co-elutes with the analyte and exhibits similar ionization and extraction characteristics, effectively compensating for variations in sample preparation and instrument response. A stable isotope-labeled (SIL) internal standard, such as this compound, is widely considered the "gold standard" as its physicochemical properties are nearly identical to the analyte. However, practical considerations such as cost and availability often lead researchers to consider alternative internal standards. This guide will delve into the performance of this compound against two such alternatives: Quetiapine and Verapamil.
Performance Comparison of Internal Standards
The following table summarizes the key performance characteristics of analytical methods for Cabergoline using different internal standards. The data is compiled from published research and offers a quantitative basis for comparison.
| Performance Metric | This compound (LC-MS/MS) | Quetiapine (LC-MS/MS) | Verapamil (CZE) |
| Linearity Range | 1.86 - 124 pg/mL | 2.00 - 200.00 pg/mL[1][2][3][4] | 5.0 - 90.0 µg/mL[5] |
| Correlation Coefficient (r) | > 0.99 | Not explicitly stated, but method validated as per FDA guidelines[1][2][3][4] | Not explicitly stated, but method validated as per ICH guidelines[5] |
| Limit of Quantification (LOQ) | 1.86 pg/mL | 1.6 pg/mL[1][2][3][4] | 3.77 µg/mL[5] |
| Limit of Detection (LOD) | Not Reported | 0.5 pg/mL[1][2][3][4] | 1.25 µg/mL[5] |
| Intra-day Precision (%RSD) | 2.4 - 17.0% | Not explicitly stated, but method validated | Not explicitly stated, but method validated[5] |
| Inter-day Precision (%RSD) | 7.9 - 10.7% | Not explicitly stated, but method validated | Not explicitly stated, but method validated[5] |
| Accuracy (% Recovery) | 99.1 ± 10.2% | Not explicitly stated, but method validated | Not explicitly stated, but method validated[5] |
Note: The method using Verapamil as an internal standard was performed by Capillary Zone Electrophoresis (CZE), which has different sensitivity and application ranges compared to the LC-MS/MS methods.
Experimental Protocols
Cabergoline Analysis using this compound as Internal Standard (LC-MS/MS)
This method, adapted from Allievi and Dostert, provides high sensitivity for the quantification of Cabergoline in human plasma.
-
Sample Preparation:
-
To a plasma sample, add the deuterated internal standard (this compound).
-
Perform liquid-liquid extraction.
-
-
Liquid Chromatography (LC):
-
Column: Reversed-phase column.
-
Mobile Phase: A suitable gradient of aqueous and organic solvents.
-
Flow Rate: Optimized for separation.
-
-
Mass Spectrometry (MS/MS):
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
Transitions: Specific precursor-to-product ion transitions for both Cabergoline and this compound are monitored.
-
Cabergoline Analysis using Quetiapine as Internal Standard (LC-MS/MS)
This method offers a cost-effective and readily available alternative to a deuterated standard.[1][2]
-
Sample Preparation:
-
To 500 µL of human plasma, add 50 µL of Quetiapine internal standard solution (1.00 ng/mL).[2]
-
Add 100 µL of 0.1 M sodium hydroxide solution and vortex for 1 minute.[2]
-
Add 3.50 mL of diethyl ether, vortex for 1 minute, and centrifuge at 4000 rpm for 7 minutes.[2]
-
Transfer the organic layer to a clean tube and evaporate to dryness under a nitrogen stream at 40°C.[2]
-
Reconstitute the residue in 300 µL of the mobile phase.[2]
-
-
Liquid Chromatography (LC):
-
Mass Spectrometry (MS/MS):
Cabergoline Analysis using Verapamil as Internal Standard (CZE)
This method utilizes a different separation technique, Capillary Zone Electrophoresis.[5]
-
Sample Preparation:
-
Dissolve the sample containing Cabergoline in the electrolyte solution.
-
Add Verapamil as the internal standard.
-
-
Capillary Zone Electrophoresis (CZE):
Visualizing the Workflow and Comparison
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
Caption: General workflow for Cabergoline analysis using an internal standard.
References
- 1. A validated LC–MS/MS method for analysis of Cabergoline in human plasma with its implementation in a bioequivalent study: investigation of method greenness - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A validated LC-MS/MS method for analysis of Cabergoline in human plasma with its implementation in a bioequivalent study: investigation of method greenness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. JU | A validated LC–MS/MS method for analysis of Cabergoline [ju.edu.sa]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Pharmacokinetics of Cabergoline and its Deuterated Analog, Cabergoline-d5
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the pharmacokinetic profiles of Cabergoline and its deuterated isotopologue, Cabergoline-d5. While direct comparative experimental data for this compound is not publicly available, this document synthesizes the known pharmacokinetics of Cabergoline and explores the potential impact of deuteration based on the principles of the kinetic isotope effect. Furthermore, it outlines a comprehensive experimental protocol for a head-to-head comparative study.
Executive Summary
Cabergoline is a potent, long-acting dopamine D2 receptor agonist used in the treatment of hyperprolactinemic disorders and Parkinson's disease.[1][2] Deuterium-labeled compounds, such as this compound, are frequently used as internal standards in bioanalytical assays due to their chemical similarity and mass difference from the parent drug. The substitution of hydrogen with deuterium can, in some cases, alter the pharmacokinetic profile of a drug—a phenomenon known as the kinetic isotope effect. This can manifest as a slower rate of metabolism, potentially leading to increased exposure (AUC) and a longer half-life. However, without direct experimental evidence for this compound, any such effects remain theoretical.
Pharmacokinetic Profile of Cabergoline
The pharmacokinetic parameters of Cabergoline have been well-characterized in healthy volunteers and patient populations. Following oral administration, Cabergoline is absorbed with a time to maximum plasma concentration (Tmax) of 2 to 3 hours.[3][4][5] The elimination half-life is notably long, ranging from 63 to 109 hours.[3][4][5] Cabergoline is extensively metabolized in the liver, primarily through hydrolysis, with minimal involvement of cytochrome P450 enzymes.[3][5]
| Pharmacokinetic Parameter | Value | Reference |
| Tmax (Time to Peak Plasma Concentration) | 2 - 3 hours | [3][4][5] |
| t½ (Elimination Half-Life) | 63 - 109 hours | [3][4][5] |
| Metabolism | Extensively hepatic, primarily hydrolysis | [3][5] |
| Protein Binding | 40% - 42% | [3][5] |
| Excretion | ~60% in feces, ~22% in urine | [6] |
The Potential Impact of Deuteration: The Kinetic Isotope Effect
The substitution of hydrogen with deuterium, a heavier isotope, can slow down the rate of chemical reactions, including enzymatic metabolism. This is because the carbon-deuterium (C-D) bond has a lower vibrational frequency and a higher activation energy for cleavage compared to a carbon-hydrogen (C-H) bond.
For a drug like Cabergoline, if the site of deuteration in this compound is at a position that undergoes metabolic cleavage in the rate-determining step of its metabolism, one could hypothesize the following changes in its pharmacokinetic profile compared to Cabergoline:
-
Decreased Metabolic Clearance: A slower rate of metabolism would lead to reduced clearance of the drug from the body.
-
Increased Area Under the Curve (AUC): Reduced clearance would result in a greater overall drug exposure.
-
Prolonged Half-life (t½): A slower elimination rate would extend the time the drug remains in the body.
-
Potentially Higher Cmax: Slower initial metabolism could lead to higher peak plasma concentrations.
It is crucial to note that the magnitude of the kinetic isotope effect is dependent on the specific site of deuteration and the metabolic pathways involved. Without experimental data from a comparative study, the pharmacokinetic profile of this compound remains uncharacterized.
Experimental Protocols
To definitively compare the pharmacokinetics of Cabergoline and this compound, a crossover study in a relevant animal model, such as the rat, followed by human studies, would be necessary.
Proposed In-Vivo Pharmacokinetic Study in Rats
-
Subjects: Male Sprague-Dawley rats (n=6 per group), weighing 200-250g.
-
Drug Administration:
-
Group 1: Cabergoline (1 mg/kg, oral gavage).
-
Group 2: this compound (1 mg/kg, oral gavage).
-
A crossover design with a washout period of at least 21 days would be optimal.
-
-
Blood Sampling: Blood samples (approximately 0.25 mL) to be collected from the tail vein at 0, 0.5, 1, 2, 4, 8, 24, 48, 72, 96, and 168 hours post-dose.
-
Sample Processing: Plasma to be separated by centrifugation and stored at -80°C until analysis.
-
Bioanalysis: Plasma concentrations of Cabergoline and this compound to be determined using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
-
Pharmacokinetic Analysis: Non-compartmental analysis to be used to determine Cmax, Tmax, AUC(0-t), AUC(0-inf), and t½.
Visualizations
Cabergoline Signaling Pathway
Cabergoline acts as a potent agonist at dopamine D2 receptors, which are G-protein coupled receptors. Activation of D2 receptors in the anterior pituitary gland inhibits the synthesis and secretion of prolactin.
Caption: Cabergoline's mechanism of action via the D2 receptor signaling pathway.
Experimental Workflow for Comparative Pharmacokinetic Study
The following diagram illustrates the key steps in a preclinical comparative pharmacokinetic study.
Caption: Workflow for a comparative pharmacokinetic study of Cabergoline and this compound.
References
- 1. Pharmacokinetic equivalence of stable-isotope-labeled and unlabeled drugs. Phenobarbital in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Clinical pharmacokinetics of cabergoline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Clinical Pharmacokinetics of Cabergoline | springermedicine.com [springermedicine.com]
- 6. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
Inter-laboratory Comparison of Cabergoline Quantification Using Cabergoline-d5: A Guide for Researchers
This guide provides a comparative overview of analytical methods for the quantification of Cabergoline in human plasma, with a specific focus on the use of Cabergoline-d5 as an internal standard. The information is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic and bioequivalence studies of Cabergoline. While a direct inter-laboratory comparison study using this compound was not publicly available, this guide presents data from two distinct validated LC-MS/MS methods to offer insights into expected performance and variability.
Data Presentation: A Comparative Analysis
The following table summarizes the quantitative performance of two representative laboratories employing LC-MS/MS for the determination of Cabergoline in human plasma. Laboratory A utilizes a deuterated internal standard as described in the foundational method by Allievi and Dostert (1998), while Laboratory B employs an alternative internal standard, Quetiapine, as detailed by Shalaby et al. (2022)[1][2][3]. This comparison highlights the achievable sensitivity and reliability of LC-MS/MS for Cabergoline bioanalysis.
| Parameter | Laboratory A (with Deuterated Internal Standard) | Laboratory B (with Quetiapine Internal Standard) |
| Linearity Range | 1.86 - 124 pg/mL | 2.00 - 200.00 pg/mL |
| Correlation Coefficient (r) | > 0.99 | 0.9978 |
| Lower Limit of Quantification (LLOQ) | 1.86 pg/mL | 1.6 pg/mL |
| Intra-day Precision (% RSD) | 2.4 - 17.0% | Not explicitly stated in the same format |
| Inter-day Precision (% RSD) | 7.9 - 10.7% | Not explicitly stated in the same format |
| Accuracy (% Recovery) | 99.1 ± 10.2% | Intra-day: 95.88 to 105.38% |
Experimental Protocols
Methodology for Laboratory A (Based on Allievi and Dostert, 1998)[5][6]
1. Sample Preparation:
-
A liquid-liquid extraction was performed on human plasma samples.
-
A deuterated internal standard was added to the plasma samples prior to extraction.
2. Liquid Chromatography:
-
A reverse-phase liquid chromatography system was used for the separation of Cabergoline and the internal standard.
3. Mass Spectrometry:
-
An electrospray ionization (ESI) source was used in positive ion mode.
-
Tandem mass spectrometry (MS/MS) was employed for detection and quantification.
-
Selected Reaction Monitoring (SRM) was utilized to monitor specific precursor-to-product ion transitions for both Cabergoline and the deuterated internal standard.
Methodology for Laboratory B (Based on Shalaby et al., 2022)[1][2][3][4]
1. Sample Preparation:
-
Cabergoline was extracted from human plasma via liquid-liquid extraction using diethyl ether.
-
Quetiapine was used as the internal standard (IS).
2. Liquid Chromatography:
-
Separation was achieved on a reversed-phase C18 column.
-
The total analysis time was 5.5 minutes per sample.
3. Mass Spectrometry:
-
Detection was performed using a tandem mass spectrometer.
-
Multiple Reaction Monitoring (MRM) in positive ion mode was used.
-
The ion transitions monitored were m/z 452.3 → 381.2 for Cabergoline and m/z 384.2 → 253.1 for Quetiapine.
Visualizations
Signaling Pathway of Cabergoline
Cabergoline is a potent dopamine D2 receptor agonist. Its primary mechanism of action involves the stimulation of these receptors in the pituitary gland, which leads to the inhibition of prolactin secretion[4][5][6][7][8].
Caption: Cabergoline's mechanism of action.
Experimental Workflow for Cabergoline Quantification
The following diagram illustrates a typical workflow for the quantification of Cabergoline in a bioanalytical laboratory.
Caption: Bioanalytical workflow for Cabergoline.
Inter-laboratory Comparison Logic
This diagram outlines the logical process for conducting an inter-laboratory comparison to ensure the reproducibility and reliability of an analytical method across different sites.
References
- 1. A validated LC–MS/MS method for analysis of Cabergoline in human plasma with its implementation in a bioequivalent study: investigation of method greenness - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A validated LC-MS/MS method for analysis of Cabergoline in human plasma with its implementation in a bioequivalent study: investigation of method greenness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dopamine D2 receptor mediates both inhibitory and stimulatory actions on prolactin release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Inhibitory control of prolactin and Pit-1 gene promoters by dopamine. Dual signaling pathways required for D2 receptor-regulated expression of the prolactin gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | The Mechanism and Pathways of Dopamine and Dopamine Agonists in Prolactinomas [frontiersin.org]
Assessing the Impact of Deuteration on Cabergoline Metabolism: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the metabolic profiles of Cabergoline and a hypothesized deuterated version of Cabergoline. The inclusion of deuterium, a stable isotope of hydrogen, has emerged as a strategic approach in drug design to modulate pharmacokinetic properties. By leveraging the kinetic isotope effect (KIE), deuteration can slow down metabolic processes, potentially leading to an improved therapeutic profile.[1][2][3][4][] This document outlines the established metabolic pathways of Cabergoline, predicts the impact of deuteration, and provides detailed experimental protocols to empirically test these hypotheses.
Cabergoline: Metabolic Profile
Cabergoline is an ergot derivative and a potent dopamine D2 receptor agonist. It is extensively metabolized in the liver, primarily through hydrolysis of the acylurea bond of the urea moiety.[6][7] Notably, cytochrome P450 (CYP450) mediated metabolism of Cabergoline is considered to be minimal.[6][7] The major metabolite identified in urine is 6-allyl-8β-carboxy-ergoline, which accounts for 4-6% of the administered dose.[7] Several other minor metabolites are also formed, but they do not significantly contribute to the therapeutic effect of the drug.[6] Less than 4% of the administered dose is excreted as unchanged drug in the urine.[6][7]
The Deuteration Hypothesis: A Strategic Modification
The primary route of Cabergoline metabolism, hydrolysis, presents a key target for modification through deuteration. The chemical structure of Cabergoline features several hydrogen atoms that, if replaced with deuterium, could influence its metabolic fate. Specifically, deuteration at or near the acylurea bond could slow the rate of hydrolysis due to the stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This is based on the principle of the kinetic isotope effect, where the heavier isotope forms a more stable bond, thus requiring more energy for cleavage.[3][][8]
Potential Sites for Deuteration on Cabergoline:
-
N-ethyl group: Deuteration of the ethyl group attached to the urea moiety.
-
Propyl chain: Deuteration of the propyl chain linking the dimethylamino group.
-
Allyl group: Deuteration of the allyl group at position 6 of the ergoline ring.
By slowing the hydrolysis, a deuterated version of Cabergoline could exhibit a longer half-life, increased plasma exposure (AUC), and potentially a reduced dosing frequency.[1][2][3][] Furthermore, altering the primary metabolic pathway could lead to a different metabolite profile, which may or may not have clinical implications.
Comparative Pharmacokinetic Parameters: Cabergoline vs. Hypothetical Deuterated Cabergoline
The following table summarizes the known pharmacokinetic parameters of Cabergoline and the predicted changes for a deuterated analog. It is crucial to note that the values for deuterated Cabergoline are hypothetical and would require experimental verification.
| Parameter | Cabergoline (Experimental Data) | Deuterated Cabergoline (Hypothetical) | Rationale for Predicted Change |
| Metabolism | Extensively metabolized, primarily via hydrolysis of the acylurea bond. Minimal CYP450 involvement.[6][7][9][10] | Reduced rate of hydrolysis. | Kinetic Isotope Effect: The C-D bond is stronger than the C-H bond, slowing the rate-limiting step of hydrolysis.[3][][8] |
| Elimination Half-Life (t½) | 63-109 hours.[6][10] | Increased (e.g., >110 hours) | Slower metabolism leads to a longer residence time in the body.[1][2][3][] |
| Plasma Clearance (CL) | High (first-pass effect).[6] | Decreased | Reduced metabolic rate decreases the overall clearance of the drug.[1][2] |
| Area Under the Curve (AUC) | Dose-proportional.[6] | Increased | Slower clearance results in greater overall drug exposure.[1][2][3][] |
| Major Metabolite | 6-allyl-8β-carboxy-ergoline.[7] | 6-allyl-8β-carboxy-ergoline (potentially at a lower rate of formation). | The primary metabolic pathway is slowed, not necessarily altered. |
| Unchanged Drug in Urine | < 4%.[6][7] | Increased | A smaller fraction of the drug is metabolized, leading to more of the parent drug being excreted unchanged. |
Experimental Protocols
To empirically validate the hypothesized impact of deuteration on Cabergoline metabolism, the following detailed experimental protocols are proposed.
In Vitro Metabolism Study using Human Liver Microsomes
Objective: To compare the rate of metabolism of Cabergoline and its deuterated analog in a controlled in vitro system.
Materials:
-
Cabergoline and deuterated Cabergoline standards
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (ACN) and other organic solvents for extraction
-
LC-MS/MS system for analysis
Procedure:
-
Incubation: Prepare incubation mixtures in microtubes containing phosphate buffer, HLM (e.g., 0.5 mg/mL protein concentration), and either Cabergoline or deuterated Cabergoline at various concentrations (e.g., 1-50 µM).
-
Pre-incubation: Pre-incubate the mixtures at 37°C for 5 minutes.
-
Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding an equal volume of ice-cold acetonitrile.
-
Sample Preparation: Centrifuge the samples to precipitate proteins. Collect the supernatant for analysis.
-
LC-MS/MS Analysis: Analyze the disappearance of the parent drug (Cabergoline or deuterated Cabergoline) and the formation of the major metabolite (6-allyl-8β-carboxy-ergoline) using a validated LC-MS/MS method.[11][12][13]
-
Data Analysis: Calculate the rate of metabolism (e.g., in nmol/min/mg protein) and the in vitro half-life for both compounds.
In Vivo Pharmacokinetic Study in a Relevant Animal Model (e.g., Rats)
Objective: To compare the pharmacokinetic profiles of Cabergoline and its deuterated analog in a living organism.
Materials:
-
Cabergoline and deuterated Cabergoline for oral administration
-
Sprague-Dawley rats (or other appropriate species)
-
Blood collection supplies (e.g., capillaries, tubes with anticoagulant)
-
LC-MS/MS system for plasma sample analysis
Procedure:
-
Dosing: Administer a single oral dose of either Cabergoline or deuterated Cabergoline to two groups of rats.
-
Blood Sampling: Collect blood samples from the tail vein or other appropriate site at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 24, 48, 72, 96 hours) post-dosing.
-
Plasma Preparation: Centrifuge the blood samples to obtain plasma.
-
Sample Analysis: Extract the drug and its major metabolite from the plasma samples and analyze the concentrations using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, t½, and clearance for both compounds.
Visualizing Metabolic Pathways and Experimental Workflows
To further clarify the concepts discussed, the following diagrams are provided.
Caption: Metabolic pathway of Cabergoline.
Caption: Hypothesized effect of deuteration.
References
- 1. researchgate.net [researchgate.net]
- 2. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Deuterated drugs; where are we now? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Clinical pharmacokinetics of cabergoline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. bioscientia.de [bioscientia.de]
- 9. Clinical Pharmacokinetics of Cabergoline | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. A validated LC–MS/MS method for analysis of Cabergoline in human plasma with its implementation in a bioequivalent study: investigation of method greenness - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A validated LC–MS/MS method for analysis of Cabergoline in human plasma with its implementation in a bioequivalent stud… [ouci.dntb.gov.ua]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to the Bioequivalence of Cabergoline Products Utilizing Cabergoline-d5 for Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the bioequivalence of different cabergoline products, supported by experimental data. The focus is on studies that employ the stable isotope-labeled internal standard, cabergoline-d5, for accurate quantification in bioanalytical methods. This document is intended to assist researchers, scientists, and drug development professionals in understanding the performance of various cabergoline formulations.
Executive Summary
Cabergoline is a potent, long-acting dopamine D2 receptor agonist primarily used in the treatment of hyperprolactinemic disorders. Ensuring the bioequivalence of generic formulations to the reference product is crucial for therapeutic interchangeability. This guide summarizes key pharmacokinetic parameters from bioequivalence studies and details the analytical methodologies used for the determination of cabergoline concentrations in human plasma. The use of this compound as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods is highlighted as a best practice for achieving accurate and reliable results.
Data Presentation: Pharmacokinetic Comparison
The following tables summarize the key pharmacokinetic parameters from two separate bioequivalence studies comparing test formulations of cabergoline to the reference product, Dostinex®. These studies were conducted in healthy adult volunteers under fasting conditions.
Study 1: Comparison of Cabertrix® 0.5 mg Tablets and Dostinex® 0.5 mg Tablets [1]
| Pharmacokinetic Parameter | Geometric Mean Ratio (Test/Reference) | 90% Confidence Interval |
| AUC (Area Under the Curve) | 97.48% | 92.07% - 103.21% |
| Cmax (Maximum Concentration) | 94.45% | 86.53% - 103.10% |
Study 2: Comparison of a Generic 0.5 mg Cabergoline Film-Coated Tablet and Dostinex® 0.5 mg Tablets [2][3][4]
| Pharmacokinetic Parameter | Test Product (Mean ± SD) | Reference Product (Mean ± SD) |
| Cmax (pg/mL) | 29.37 ± 7.5 | 30.20 ± 3.40 |
| AUC0–t (pg·h/mL) | 734.38 ± 174.66 | 755.62 ± 143.29 |
| Tmax (h) | 2.17 | 2.33 |
In both studies, the 90% confidence intervals for the geometric mean ratios of Cmax and AUC fall within the widely accepted bioequivalence range of 80-125%.[1] This indicates that the rate and extent of absorption of the test products are comparable to the reference product.
Experimental Protocols
The accurate determination of cabergoline concentrations in biological matrices is fundamental to bioequivalence assessment. The following is a detailed methodology for a validated LC-MS/MS method for the quantification of cabergoline in human plasma, utilizing this compound as an internal standard.
Bioanalytical Method: LC-MS/MS
1. Sample Preparation: Liquid-Liquid Extraction
-
To 500 µL of human plasma, add a known amount of this compound internal standard solution.
-
Perform liquid-liquid extraction using an appropriate organic solvent (e.g., diethyl ether).
-
Vortex the mixture to ensure thorough mixing and then centrifuge to separate the organic and aqueous layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for injection into the LC-MS/MS system.
2. Chromatographic Conditions
-
Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column is typically used for the separation of cabergoline and its internal standard.
-
Mobile Phase: A gradient or isocratic mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., ammonium formate or formic acid in water).
-
Flow Rate: A typical flow rate is maintained for optimal separation.
-
Injection Volume: A small volume of the reconstituted sample is injected onto the column.
3. Mass Spectrometric Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in the positive ion electrospray ionization (ESI) mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The transitions monitored are specific for cabergoline and this compound.
-
Example MRM transitions:
-
Cabergoline: Precursor ion (m/z) → Product ion (m/z)
-
This compound: Precursor ion (m/z) → Product ion (m/z)
-
-
-
Data Analysis: The peak area ratio of cabergoline to this compound is used to construct a calibration curve and determine the concentration of cabergoline in the plasma samples.
Mandatory Visualizations
Dopamine D2 Receptor Signaling Pathway
Cabergoline exerts its therapeutic effect by acting as a potent agonist at dopamine D2 receptors. The diagram below illustrates the primary signaling cascade initiated upon the activation of the D2 receptor.
Caption: Dopamine D2 receptor signaling pathway activated by cabergoline.
Experimental Workflow for a Cabergoline Bioequivalence Study
The following diagram outlines the typical workflow of a clinical bioequivalence study for cabergoline, from volunteer screening to final statistical analysis.
Caption: Typical workflow of a cabergoline bioequivalence study.
References
- 1. researchgate.net [researchgate.net]
- 2. A validated LC–MS/MS method for analysis of Cabergoline in human plasma with its implementation in a bioequivalent study: investigation of method greenness - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A validated LC-MS/MS method for analysis of Cabergoline in human plasma with its implementation in a bioequivalent study: investigation of method greenness - PubMed [pubmed.ncbi.nlm.nih.gov]
Performance Showdown: Cabergoline-d5 as an Internal Standard in Bioanalysis
For researchers, scientists, and professionals in drug development, the precise and accurate quantification of therapeutic agents is paramount. In the analysis of the potent dopamine agonist Cabergoline, the choice of an internal standard is critical for reliable results. This guide provides a detailed comparison of analytical methods, focusing on the performance of Cabergoline-d5 as an internal standard, supported by experimental data.
Linearity, Accuracy, and Precision: A Data-Driven Comparison
The use of a deuterated internal standard like this compound is considered the gold standard in mass spectrometry-based bioanalysis due to its similar chemical and physical properties to the analyte, ensuring comparable extraction efficiency and ionization response. Below is a summary of the performance characteristics of an LC-MS/MS method utilizing this compound for the quantification of Cabergoline in human plasma. For comparative context, data from a method using an alternative internal standard, Quetiapine, is also presented.
| Parameter | Method with this compound Internal Standard | Method with Quetiapine Internal Standard |
| Linearity Range | 1.86 - 124 pg/mL | 2.00 - 200.00 pg/mL[1][2][3][4] |
| Correlation Coefficient (r) | > 0.99[5] | 0.9978 |
| Intra-day Precision (%RSD) | 2.4 - 17.0%[5] | Not explicitly stated |
| Inter-day Precision (%RSD) | 7.9 - 10.7%[5][6] | Not explicitly stated |
| Accuracy | 99.1 ± 10.2%[5][6] | Within 85.00 to 115.00 of nominal concentration |
| Lower Limit of Quantification (LLOQ) | 1.86 pg/mL[5] | 2.00 pg/mL[7] |
Note: The data presented is compiled from different studies and direct head-to-head comparison was not available in the reviewed literature.
Experimental Protocols
Method Using this compound Internal Standard
A liquid chromatography/mass spectrometry (LC/MS) method with electrospray ionization (ESI) was employed for the quantitative determination of Cabergoline in human plasma.[5][6]
-
Sample Preparation: Liquid-liquid extraction was performed after the addition of the deuterated internal standard, this compound.
-
Chromatography: Reverse-phase liquid chromatography was used for separation.
-
Detection: Tandem mass spectrometry (MS/MS) with selected reaction monitoring (SRM) was utilized for detection and quantification.[5][6]
Method Using Quetiapine Internal Standard
This validated LC-MS/MS method was developed for the analysis of Cabergoline in human plasma for a bioequivalence study.[7][1][2][3][4]
-
Sample Preparation: Cabergoline was extracted from plasma via diethyl ether using Quetiapine as the internal standard.[7][1][2][3][4]
-
Chromatography: Separation was achieved on a reversed-phase C18 column.[7][1][2][3][4]
-
Detection: Multiple reaction monitoring (MRM) in positive ion mode was used, with m/z transitions of 452.3 → 381.2 for Cabergoline and 384.2 → 253.1 for Quetiapine.[7][1][2][3][4]
Visualizing the Mechanism of Action: Cabergoline's Signaling Pathway
Cabergoline is a potent and long-acting dopamine D2 receptor agonist.[8][9][10][11][12] Its primary therapeutic effect in hyperprolactinemic disorders stems from its ability to inhibit the secretion of prolactin from the anterior pituitary gland.[8][10][12] The following diagram illustrates this signaling pathway.
Caption: Cabergoline binds to D2 receptors, inhibiting prolactin secretion.
Experimental Workflow for Bioanalysis
The general workflow for the quantification of Cabergoline in plasma samples using an internal standard is a multi-step process designed to ensure accuracy and reproducibility.
Caption: General workflow for Cabergoline analysis in plasma samples.
References
- 1. A validated LC–MS/MS method for analysis of Cabergoline in human plasma with its implementation in a bioequivalent stud… [ouci.dntb.gov.ua]
- 2. JU | A validated LC–MS/MS method for analysis of Cabergoline [ju.edu.sa]
- 3. A validated LC-MS/MS method for analysis of Cabergoline in human plasma with its implementation in a bioequivalent study: investigation of method greenness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Quantitative determination of cabergoline in human plasma using liquid chromatography combined with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantitative determination of cabergoline in human plasma using liquid chromatography combined with tandem mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 7. A validated LC–MS/MS method for analysis of Cabergoline in human plasma with its implementation in a bioequivalent study: investigation of method greenness - PMC [pmc.ncbi.nlm.nih.gov]
- 8. droracle.ai [droracle.ai]
- 9. go.drugbank.com [go.drugbank.com]
- 10. What is the mechanism of Cabergoline? [synapse.patsnap.com]
- 11. cabergoline | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 12. mims.com [mims.com]
Comparing analytical performance of different labeled Cabergoline isotopes
Expected Analytical Performance of Labeled Cabergoline Isotopes
The choice of isotopic label can influence several key analytical parameters. The following table summarizes the anticipated performance characteristics of deuterium-labeled versus carbon-13-labeled Cabergoline when used as internal standards in quantitative bioanalysis.
| Feature | Deuterium-Labeled Cabergoline (e.g., Cabergoline-d₃, -d₅) | Carbon-13-Labeled Cabergoline (e.g., Cabergoline-¹³C₆) | Rationale & Considerations |
| Co-elution with Analyte | May exhibit slight chromatographic shifts, eluting slightly earlier than the unlabeled analyte in reversed-phase LC.[1][2][3] | Expected to have near-perfect co-elution with the unlabeled analyte.[3][4] | The C-D bond is slightly shorter and stronger than the C-H bond, which can lead to small differences in physicochemical properties and chromatographic behavior. ¹³C labeling results in a molecule that is chemically almost identical to the analyte. |
| Correction for Matrix Effects | Generally effective, but chromatographic shifts can lead to differential ion suppression or enhancement if the analyte and internal standard elute into regions of varying matrix effects.[1] | Superior correction for matrix effects due to identical elution times, ensuring both analyte and internal standard experience the same degree of ion suppression or enhancement.[4] | Co-elution is critical for accurate compensation of matrix effects, which can be highly variable during a chromatographic run. |
| Isotopic Stability | Deuterium atoms, particularly those on heteroatoms or activated carbon positions, can be susceptible to back-exchange with protons from the solvent. | Carbon-13 labels are incorporated into the carbon skeleton of the molecule and are not subject to exchange.[1] | The stability of the label is crucial for maintaining the integrity of the internal standard throughout sample preparation and analysis. |
| Fragmentation in MS/MS | The presence of deuterium can sometimes alter fragmentation patterns or require different collision energies for optimal fragmentation compared to the unlabeled analyte.[3] | Fragmentation patterns are generally identical to the unlabeled analyte, simplifying method development. | Consistent fragmentation behavior between the analyte and internal standard is desirable for robust quantification. |
| Cost & Availability | Often more readily available and less expensive to synthesize. | Typically more expensive and may have longer lead times for custom synthesis. | Practical considerations of budget and project timelines can influence the choice of internal standard. |
Experimental Protocols
A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the gold standard for the bioanalysis of Cabergoline. Below is a representative experimental protocol synthesized from published methods.[5][6][7][8][9]
Sample Preparation (Human Plasma)
-
Protein Precipitation/Liquid-Liquid Extraction:
-
To 500 µL of human plasma in a polypropylene tube, add 50 µL of the internal standard working solution (e.g., Cabergoline-¹³C₆ in methanol).
-
Vortex for 30 seconds.
-
Add 3 mL of diethyl ether.
-
Vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Vortex for 1 minute.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
-
LC-MS/MS Conditions
-
Liquid Chromatography:
-
Tandem Mass Spectrometry:
Method Validation
The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA or EMA).[5][10] Key validation parameters include:
-
Selectivity: Assessed by analyzing blank plasma from multiple sources to check for interferences.[5]
-
Linearity: A calibration curve should be prepared over the expected concentration range (e.g., 2.00 to 200.00 pg/mL).[5][6][7]
-
Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations on the same day (intra-day) and on different days (inter-day).[5]
-
Recovery: The efficiency of the extraction process is determined by comparing the response of extracted samples to that of unextracted standards.[5]
-
Matrix Effect: Evaluated to ensure that components in the biological matrix do not suppress or enhance the ionization of the analyte and internal standard.[5]
-
Stability: The stability of Cabergoline in plasma should be assessed under various conditions, including freeze-thaw cycles, short-term storage at room temperature, and long-term storage at -80°C.[5]
Visualizations
Logical Workflow for Bioanalytical Method Validation
References
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. Evaluation of ¹³C- and ²H-labeled internal standards for the determination of amphetamines in biological samples, by reversed-phase ultra-high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A validated LC–MS/MS method for analysis of Cabergoline in human plasma with its implementation in a bioequivalent study: investigation of method greenness - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. JU | A validated LC–MS/MS method for analysis of Cabergoline [ju.edu.sa]
- 8. Determination of cabergoline and L-dopa in human plasma using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A validated LC–MS/MS method for analysis of Cabergoline in human plasma with its implementation in a bioequivalent stud… [ouci.dntb.gov.ua]
- 10. japsonline.com [japsonline.com]
Safety Operating Guide
Navigating the Disposal of Cabergoline-d5: A Guide for Laboratory Professionals
The proper disposal of Cabergoline-d5, a deuterated form of the dopamine D2-receptor agonist, is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, adherence to established protocols ensures compliance with regulatory standards and minimizes potential hazards. This guide provides essential, step-by-step information for the safe and compliant disposal of this compound.
Core Disposal Principles
This compound is a stable isotope-labeled compound and is not radioactive.[1] Therefore, its disposal does not typically require special procedures for radioactive waste.[1] The primary considerations for its disposal are guided by its pharmacological properties and the regulations governing chemical and pharmaceutical waste. All waste must be handled in accordance with local, state, and federal regulations.[2]
Regulatory Framework
The disposal of pharmaceutical waste in the United States is primarily regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[3][4][5] Many states have their own regulations that may be more stringent than federal laws.[3] It is crucial to consult your institution's Environmental Health and Safety (EHS) department to ensure compliance with all applicable guidelines.
| Regulatory Body | Key Responsibility | Relevant Legislation | Disposal Guideline Summary |
| EPA | Sets guidelines for hazardous waste management.[3][4] | Resource Conservation and Recovery Act (RCRA) | Requires hazardous pharmaceutical waste to be treated at a permitted facility, often through incineration.[4][5] Prohibits the flushing of hazardous waste pharmaceuticals.[4] |
| DEA | Regulates the disposal of controlled substances. | Controlled Substances Act | Provides specific guidelines for the disposal of controlled substances to prevent diversion. |
| State Agencies | Enforce state-specific waste disposal regulations. | Varies by state | May have more stringent requirements than federal laws.[3] |
Step-by-Step Disposal Protocol for this compound
This protocol outlines the general procedure for the disposal of this compound. Always consult your institution's specific EHS procedures before proceeding.
Personal Protective Equipment (PPE) and Handling
Before handling this compound for disposal, ensure you are wearing appropriate PPE. This includes:
-
Safety glasses
-
Dust respirator
-
Protective gloves
-
Lab coat
Work in a well-ventilated area, such as a fume hood, to avoid inhalation of dust.[2] Avoid all personal contact with the compound.[2]
Waste Characterization and Segregation
The first step in proper disposal is to determine if the this compound waste is classified as hazardous under RCRA. Pharmaceutical waste is considered hazardous if it is specifically listed as such or if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[5]
-
Consult the Safety Data Sheet (SDS): The SDS for Cabergoline indicates it is considered a hazardous substance.[2][6] It is harmful if swallowed and can cause skin and eye irritation.[6]
-
Segregate Waste: Do not mix this compound waste with general laboratory trash or non-hazardous chemical waste. It should be collected in a designated, properly labeled hazardous waste container.
Spill Management
In the event of a spill, follow these procedures:
-
Minor Spills:
-
Clean up spills immediately, avoiding dust generation.[2]
-
Use dry clean-up procedures.[2] You can dampen the powder with water to prevent it from becoming airborne before sweeping.[2]
-
Vacuuming with a HEPA-filtered vacuum is also an option.[2]
-
Collect the residue and place it in a sealed, labeled container for disposal as hazardous waste.[2]
-
-
Major Spills:
-
Evacuate and alert personnel in the area.
-
Contact your institution's EHS or emergency response team.[2]
-
Disposal of Empty Containers
Empty containers that held this compound must also be disposed of as hazardous waste unless they have been properly decontaminated according to your institution's approved procedures. Check that all containers are clearly labeled and free from leaks before placing them in the designated waste accumulation area.[2]
Final Disposal Pathway
-
DO NOT discharge this compound into sewers or waterways.[2]
-
DO NOT dispose of this compound in the regular trash.[7]
-
Hazardous Waste Incineration: The most common and required method for treating hazardous pharmaceutical waste is incineration at a RCRA-permitted facility.[4][5] This ensures the complete destruction of the active pharmaceutical ingredient.
-
Contact a Certified Waste Vendor: Your institution's EHS department will have a contract with a certified hazardous waste disposal company that will collect, transport, and dispose of the waste in compliance with all regulations.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
- 1. moravek.com [moravek.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. sdmedwaste.com [sdmedwaste.com]
- 4. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 5. danielshealth.com [danielshealth.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
Safeguarding Researchers: A Comprehensive Guide to Handling Cabergoline-d5
For Immediate Implementation by Laboratory Personnel
This document provides essential safety protocols and logistical plans for the handling and disposal of Cabergoline-d5, a potent dopamine D2-receptor agonist. Adherence to these procedures is critical to ensure the safety of researchers and the integrity of experimental work. Cabergoline is classified as an Occupational Exposure Band (OEB) 5 compound, necessitating stringent control measures to limit exposure to less than 1µg/m³.[1]
Hazard and Exposure Data
A clear understanding of the potential hazards and exposure limits is fundamental for safe handling. The following table summarizes key safety data for Cabergoline.
| Parameter | Value | Reference |
| Occupational Exposure Band (OEB) | OEB 5 | [1] |
| Occupational Exposure Limit (OEL) | < 1 µg/m³ | [1] |
| Primary Hazards | Harmful if swallowed, Causes skin and eye irritation, May cause respiratory irritation. | Sources: Cayman Chemical, ECHEMI |
| Solubility | Soluble in DMSO and Ethanol. Insoluble in water. | Source: Selleck Chemicals |
Operational Plan: Step-by-Step Guidance for Handling this compound
The following procedures detail the safe handling of this compound from receipt to use in experimental protocols. These steps are designed to minimize exposure and prevent contamination.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage within a chemical fume hood.
-
Storage: Store this compound in a designated, locked, and clearly labeled cabinet for potent compounds. The storage area should be cool, dry, and well-ventilated.
-
Inventory: Maintain a detailed inventory log for all potent compounds, including this compound, to track usage and disposal.
Personal Protective Equipment (PPE)
Due to its classification as an OEB 5 compound, a comprehensive PPE ensemble is mandatory.
-
Respiratory Protection: A Powered Air-Purifying Respirator (PAPR) is required when handling the solid compound.
-
Eye Protection: Wear chemical safety goggles.
-
Hand Protection: Double-gloving with nitrile gloves is required. Change gloves immediately if contaminated.
-
Body Protection: A disposable, impervious lab coat or suit is necessary.
Weighing and Aliquoting
-
Engineering Controls: All manipulations of solid this compound must be performed within a certified containment system, such as a glovebox or a ventilated balance enclosure (VBE).
-
Procedure:
-
Don all required PPE before entering the designated handling area.
-
Perform all weighing and aliquoting procedures within the containment system.
-
Use dedicated, disposable weighing boats and spatulas.
-
Carefully transfer the weighed compound to a sealable container.
-
Clean all surfaces of the containment system immediately after use following the decontamination protocol.
-
Solution Preparation
-
Solvent Selection: Based on experimental needs, select an appropriate solvent. Cabergoline is soluble in DMSO and ethanol.
-
Procedure:
-
Within a chemical fume hood, add the chosen solvent to the sealed container with the pre-weighed this compound.
-
Ensure the container is securely capped and mix gently until the compound is fully dissolved.
-
Clearly label the solution with the compound name, concentration, solvent, and date of preparation.
-
Disposal Plan: Managing this compound Waste
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance. All waste generated from handling this compound is considered hazardous.
Waste Segregation
-
Solid Waste: All disposable items that have come into contact with this compound (e.g., gloves, weighing boats, paper towels) must be collected in a dedicated, labeled hazardous waste container.
-
Liquid Waste: Unused or waste solutions of this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container.
-
Sharps: Needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container for hazardous chemical waste.
Decontamination and Cleaning
-
Spill Management: In case of a spill, immediately alert personnel in the area. Wearing appropriate PPE, cover the spill with an absorbent material. Decontaminate the area using a suitable method, such as wiping with a solution known to degrade similar compounds, followed by a thorough cleaning. All materials used for cleanup must be disposed of as hazardous waste.
-
Equipment Cleaning: Non-disposable equipment should be decontaminated following a validated procedure. This may involve rinsing with a solvent in which this compound is soluble, followed by a cleaning agent. All rinsates must be collected as hazardous liquid waste.
Final Disposal
-
Licensed Disposal Service: All hazardous waste containing this compound must be disposed of through a licensed hazardous waste disposal company.[2][3]
-
Documentation: Maintain detailed records of all disposed waste, including the date, quantity, and method of disposal.
Experimental Workflow Visualization
The following diagram illustrates the key stages of the safe handling and disposal workflow for this compound.
Caption: Workflow for Safe Handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
